molecular formula C11H17N B012676 N-Methyl-1-phenylbutan-1-amine CAS No. 100054-18-0

N-Methyl-1-phenylbutan-1-amine

Cat. No.: B012676
CAS No.: 100054-18-0
M. Wt: 163.26 g/mol
InChI Key: QOJATMCXDSVSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-phenylbutan-1-amine is a chemical compound of interest in pharmacological and neurochemical research. Belonging to the phenethylamine structural class, it is characterized by a phenyl ring attached to a butylamine chain with a methyl substitution on the nitrogen atom. This structure is a higher homologue of amphetamine, differing by an ethyl group at the alpha position of the side chain, which can significantly influence its biological activity and receptor binding profile compared to its shorter-chain analogs . Research Applications and Value: This compound is primarily utilized in preclinical studies investigating the structure-activity relationships (SAR) of psychoactive substances. Researchers value it as a key intermediate in organic synthesis and for exploring the effects of structural modifications on monoamine receptor and transporter activity. Compounds within this class have been studied for their potential as norepinephrine-dopamine releasing agents (NDRAs), providing insights into stimulant pharmacology and the development of novel neurochemical tools . Handling and Safety: Researchers should handle this compound with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. Note: This product is intended for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-7-11(12-2)10-8-5-4-6-9-10/h4-6,8-9,11-12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJATMCXDSVSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568419
Record name N-Methyl-1-phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100054-18-0
Record name N-Methyl-1-phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and molecular weight of N-Methyl-1-phenylbutan-1-amine

[1][2][3]

Executive Summary & Chemical Identity

N-Methyl-1-phenylbutan-1-amine (CAS: 100054-18-0) is a chiral secondary amine characterized by a phenyl group and a methylamino moiety attached to the

In drug discovery, this scaffold serves as a critical hydrophobic pharmacophore. The 1-phenyl-1-amine motif is a validated structural template for high-affinity Sigma-1 receptor ligands, often acting as the "proximal" hydrophobic domain essential for receptor docking.

Physicochemical Data Table
PropertyValueSource/Method
IUPAC Name N-Methyl-1-phenylbutan-1-amineStandard Nomenclature
CAS Registry 100054-18-0Chemical Abstracts Service
Molecular Formula

Stoichiometric Calculation
Molecular Weight 163.26 g/mol Calculated (

)
Exact Mass 163.1361 DaHigh-Res MS Prediction
LogP (Predicted) 2.60 ± 0.2XLogP3 / Hydrophobicity Index
pKa (Predicted) 9.8 ± 0.3Base strength (Secondary Amine)
Physical State Colorless to pale yellow liquidAnalogous homologs
SMILES CCCC(C1=CC=CC=C1)NCStructural String

Structural Architecture & Stereochemistry

The molecule possesses a single chiral center at the C1 position (the benzylic carbon). This results in two enantiomers: (R)-N-methyl-1-phenylbutan-1-amine and (S)-N-methyl-1-phenylbutan-1-amine.

Structural Visualization

The following diagram illustrates the connectivity and the critical pharmacophoric regions: the lipophilic phenyl ring (Site A) and the ionizable cationic amine (Site B).

ChemicalStructurecluster_pharmacophorePharmacophore ElementsPhenylPhenylRingC1C1(Chiral)Phenyl->C1 Benzylic BondN_MeN-MeGroupC1->N_Me Amine LinkPropylPropylTailC1->Propyl Alkyl Chain

Figure 1: Structural decomposition highlighting the benzylic core (C1) connecting the lipophilic phenyl ring, the polar amine, and the aliphatic chain.[1]

Stereochemical Implications
  • Chiral Resolution: Like its lower homolog (phenethylamine), this amine can serve as a chiral base. The steric bulk of the propyl group (vs. methyl in phenethylamine) increases the stereodifferentiation potential in resolving chiral acids.

  • Receptor Binding: In Sigma-1 receptor interactions, the stereochemistry at C1 dictates the spatial orientation of the N-methyl group relative to the hydrophobic pocket, often leading to significant affinity differences between enantiomers (eutomer vs. distomer).

Synthesis Protocol: Reductive Amination

The most robust and industrially scalable synthesis route involves the reductive amination of butyrophenone (1-phenylbutan-1-one). This method avoids the formation of over-alkylated quaternary salts common in direct alkylation.

Reaction Scheme

Precursors: Butyrophenone + Methylamine (aq. or in MeOH). Reducing Agent: Sodium Borohydride (


SynthesisWorkflowStartStart: Butyrophenone(Ph-CO-C3H7)Step1Step 1: Imine Formation(Equilibrium: Ph-C(=NMe)-C3H7)Start->Step1 Dehydration (-H2O)ReagentReagent: Methylamine (MeNH2)Solvent: MethanolReagent->Step1Step2Step 2: ReductionAdd NaBH4 (0-5°C)Step1->Step2 In situ reductionQuenchQuench: Dilute HCl(Hydrolysis of Boron complex)Step2->QuenchExtractExtraction: DCM/Ether(Basify to pH >12 first)Quench->ExtractEndFinal Product:N-Methyl-1-phenylbutan-1-amineExtract->End Distillation/Purification

Figure 2: Step-by-step reductive amination workflow for synthesizing the target amine from butyrophenone.

Detailed Methodology
  • Imine Formation: Dissolve butyrophenone (1.0 eq) in anhydrous methanol. Add methylamine (1.5–2.0 eq, 33% in EtOH or 2M in THF). Stir for 2–4 hours to establish the imine equilibrium. Note: Use of molecular sieves or

    
     can drive conversion.
    
  • Reduction: Cool the solution to 0°C. Add sodium borohydride (

    
    , 1.5 eq) portion-wise to control hydrogen evolution. Allow to warm to room temperature and stir for 12 hours.
    
  • Workup: Quench with water/HCl. Basify the aqueous layer to pH 12 using NaOH. Extract with Dichloromethane (DCM).

  • Purification: The crude oil is typically purified via vacuum distillation or converted to the hydrochloride salt (white solid) for recrystallization.

Pharmacological & Application Context

Sigma-1 ( ) Receptor Ligand Design

Research into Sigma-1 receptor ligands has identified the N-alkyl-1-phenyl-1-amine scaffold as a "privileged structure."

  • Mechanism: The basic nitrogen atom (protonated at physiological pH) forms an ionic bond with Glu172 in the receptor's binding pocket.

  • Hydrophobic Interaction: The phenyl group at C1 occupies the primary hydrophobic pocket.

  • SAR Insight: Extending the alkyl chain (e.g., from ethyl to butyl) modifies the lipophilicity (LogP), altering blood-brain barrier (BBB) permeability. The butyl chain provides additional van der Waals contacts within the receptor's secondary hydrophobic regions.

Analytical Signatures (Predicted)

For verification of the synthesized product, look for these characteristic NMR signals:

  • 1H NMR (

    
    ): 
    
    • 
       7.2–7.4 (m, 5H): Phenyl aromatic protons.
      
    • 
       3.4–3.6 (dd, 1H): Benzylic methine (
      
      
      -N).
    • 
       2.3 (s, 3H): N-Methyl  singlet (Diagnostic).
      
    • 
       0.9 (t, 3H): Terminal methyl of the butyl chain.
      
  • Mass Spectrometry (ESI+):

    • 
      .
      
    • Major fragment: Tropylium ion (

      
       91) or the iminium ion from 
      
      
      -cleavage.

References

  • PubChem. (2025).[2] Compound Summary: N-methyl-1-phenylbutan-1-imine (Precursor/Analog Context).[3] National Library of Medicine. [Link]

  • Wünsch, B., et al. (2025).[4] Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (Discusses 1-phenylbutan-1-amine pharmacophores in Sigma receptor ligands). Pharmaceuticals, 18(1).[5] [Link]

A Technical Guide to the Physicochemical and Solubility Characterization of N-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyl-1-phenylbutan-1-amine is a secondary amine with potential applications in pharmaceutical and chemical synthesis. As with any novel compound, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its effective development and application. Low aqueous solubility and suboptimal lipophilicity can create significant hurdles in drug discovery, leading to unreliable in-vitro assay results, poor bioavailability, and increased development costs.[1][2][3] This guide provides a comprehensive framework for the systematic characterization of N-Methyl-1-phenylbutan-1-amine. It outlines detailed, field-proven experimental protocols for determining its identity, pKa, lipophilicity (LogP), and a full solubility profile in aqueous and organic media. The methodologies described herein are grounded in international standards, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data integrity and reproducibility.[4][5] This document is intended for researchers, chemists, and drug development professionals who require a robust and validated approach to characterizing this and similar chemical entities.

Introduction and Known Properties

N-Methyl-1-phenylbutan-1-amine is a substituted secondary amine. Currently, experimentally derived data on its properties are sparse in publicly accessible literature. The primary source of information comes from computational predictions. This section summarizes the known, albeit computed, data and establishes the foundation for the experimental work detailed in subsequent sections.

Chemical Structure and Identity

The foundational step in any characterization is the confirmation of the molecule's structure and identity.

  • Molecular Formula: C₁₁H₁₇N

  • Molecular Weight: 163.26 g/mol [6]

  • IUPAC Name: N-methyl-1-phenylbutan-1-amine

  • CAS Number: While a specific CAS number for this exact isomer is not readily found, related structures are well-documented.[7][8][9]

// Define nodes for atoms N [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C_phenyl_1 [label="C", fontcolor="#202124"]; C_phenyl_2 [label="C", fontcolor="#202124"]; C_phenyl_3 [label="C", fontcolor="#202124"]; C_phenyl_4 [label="C", fontcolor="#202124"]; C_phenyl_5 [label="C", fontcolor="#202124"]; C_phenyl_6 [label="C", fontcolor="#202124"]; C_methyl [label="C", fontcolor="#202124"]; H_N [label="H", fontcolor="#202124"];

// Define positions for a clear layout N [pos="0,0!"]; C1 [pos="-1.5,0.5!"]; C_methyl [pos="0.8,-0.8!"]; H_N [pos="0.5,0.7!"]; C_phenyl_1 [pos="-2.5,0!"]; C2 [pos="-1.5,2!"]; C3 [pos="-2.5,2.8!"]; C4 [pos="-2.5,4.3!"];

// Phenyl ring positions C_phenyl_2 [pos="-3.2, -1.2!"]; C_phenyl_3 [pos="-4.2, -0.8!"]; C_phenyl_4 [pos="-4.5, 0.5!"]; C_phenyl_5 [pos="-3.8, 1.7!"]; C_phenyl_6 [pos="-2.8, 1.3!"];

// Define bonds edge [len=1.0]; N -- C1; N -- C_methyl; N -- H_N; C1 -- C_phenyl_1; C1 -- C2; C2 -- C3; C3 -- C4;

// Phenyl ring bonds C_phenyl_1 -- C_phenyl_2 [style=solid]; C_phenyl_2 -- C_phenyl_3 [style=double]; C_phenyl_3 -- C_phenyl_4 [style=solid]; C_phenyl_4 -- C_phenyl_5 [style=double]; C_phenyl_5 -- C_phenyl_6 [style=solid]; C_phenyl_6 -- C_phenyl_1 [style=double];

// Add invisible nodes for labels to avoid clutter label_methyl [label="H3C", pos="1.4,-1.0!", shape=none, fontcolor="#5F6368"]; label_butyl_end [label="CH3", pos="-3.2, 4.8!", shape=none, fontcolor="#5F6368"]; label_butyl_1 [label="CH2", pos="-1.0, 2.5!", shape=none, fontcolor="#5F6368"]; label_butyl_2 [label="CH2", pos="-2.0, 3.5!", shape=none, fontcolor="#5F6368"]; label_CH [label="CH", pos="-1.8, -0.2!", shape=none, fontcolor="#5F6368"]; } Figure 1: Chemical Structure of N-Methyl-1-phenylbutan-1-amine

Computationally Predicted Properties

The following table summarizes key physicochemical properties as predicted by computational models. These values serve as useful estimates but must be confirmed through empirical testing.

PropertyPredicted ValueSource
Molecular Weight 163.26 g/mol ChemScene[6]
XLogP 2.5 - 2.73PubChem[10], ChemScene[6]
Hydrogen Bond Donors 1ChemScene[6]
Hydrogen Bond Acceptors 1ChemScene[6]
Topological Polar Surface Area (TPSA) 26.02 ŲChemScene[6]
Rotatable Bonds 3ChemScene[6]

Experimental Characterization Protocols

This section details the necessary experimental procedures to definitively determine the key physicochemical parameters of N-Methyl-1-phenylbutan-1-amine.

Identity and Purity Confirmation

Causality: Before measuring any property, it is crucial to confirm the identity and purity of the test substance. Spectroscopic and chromatographic methods provide an unambiguous fingerprint of the molecule.

Protocol:

  • Nuclear Magnetic Resonance (NMR):

    • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

    • Rationale: ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will confirm the carbon skeleton. The chemical shifts and splitting patterns are unique to the molecule's structure.[11]

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum (HRMS) using an ESI or GC-MS source.

    • Rationale: HRMS provides an extremely accurate molecular weight, confirming the elemental composition. Fragmentation patterns can further validate the structure.[11]

  • Purity Analysis (HPLC):

    • Develop a reverse-phase HPLC method with UV detection. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is a standard starting point.

    • Rationale: This method quantifies the purity of the sample by separating the target compound from any impurities or starting materials. Purity should exceed 95% for accurate property measurements.

Determination of pKa

Causality: As a secondary amine, N-Methyl-1-phenylbutan-1-amine is a weak base. Its pKa (acid dissociation constant) dictates the pH at which it will ionize. This is arguably the most critical parameter, as ionization state profoundly affects solubility, lipophilicity, and ultimately, biological absorption and distribution.[3]

Protocol: Potentiometric Titration (Based on OECD Guideline 112) [12]

  • Preparation: Accurately weigh ~10-20 mg of the compound and dissolve in a known volume of a suitable co-solvent/water mixture (e.g., Methanol/Water) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

  • Self-Validation: Perform the titration in triplicate. The resulting pKa values should agree within ±0.1 units.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Accurately weigh compound prep2 Dissolve in Methanol/Water prep1->prep2 prep3 Calibrate pH meter prep2->prep3 titrate Titrate with standardized HCl prep3->titrate monitor Record pH vs. volume of titrant titrate->monitor plot Plot pH vs. Volume HCl monitor->plot find_pka Determine pKa at half-equivalence point plot->find_pka validate Validate: Triplicate runs (±0.1 pKa unit) find_pka->validate

Determination of Partition Coefficient (LogP)

Causality: The n-octanol/water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. It is a key predictor of membrane permeability and metabolic stability. For an ionizable compound like this amine, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is often more relevant.

Protocol: Shake-Flask Method (Based on OECD Guideline 107) [4][13]

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[14]

  • Test Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning:

    • In a suitable vessel, combine the n-octanol stock solution with pre-saturated water at a known volume ratio.

    • Agitate the vessel at a constant temperature (20-25°C) until equilibrium is reached (typically 1-24 hours).[4][14]

    • Separate the two phases by centrifugation to prevent emulsion formation.[4]

  • Analysis: Accurately determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

  • Self-Validation: The experiment should be run in triplicate with at least three different starting concentrations. The final LogP values should fall within a range of ±0.3 log units.[14][15]

G start Start prep Prepare Pre-Saturated n-Octanol & Water start->prep stock Dissolve Compound in n-Octanol prep->stock partition Mix Octanol & Water Phases Agitate to Equilibrium stock->partition separate Separate Phases via Centrifugation partition->separate analyze Quantify Compound in Each Phase (HPLC) separate->analyze calculate Calculate LogP: log([C]oct / [C]aq) analyze->calculate end End calculate->end

Solubility Profile

Causality: Solubility is a critical property that influences every stage of drug development. Low solubility can hinder reliable in-vitro testing and lead to poor bioavailability.[1][3][16] It is essential to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method used in early discovery.[2][16][17]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's solid form in a solvent. It is a more time-consuming but crucial measurement for lead optimization and formulation.[1][2][16]

Thermodynamic Aqueous Solubility Profile (pH-Dependent)

Causality: Since the compound is a base, its aqueous solubility will be highly dependent on pH. It is expected to be more soluble at acidic pH where it is protonated and charged, and less soluble at basic pH where it is in its neutral, free-base form.

Protocol: Shake-Flask Equilibrium Method

  • Buffer Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4, and pH 9.0).

  • Equilibration:

    • Add an excess of the solid compound to vials containing each buffer. Ensure enough solid is present so that some remains undissolved at equilibrium.

    • Shake the vials at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure thermodynamic equilibrium is reached.[1][2]

  • Sample Preparation: After equilibration, filter the samples through a 0.45 µm filter or centrifuge at high speed to remove all undissolved solid.

  • Analysis: Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated HPLC method against a standard curve.

  • Data Presentation: Report the solubility in µg/mL or µM for each pH value.

G start Add excess solid compound to buffered solutions (pH 2, 5, 7.4, 9) shake Shake at constant temp for 24-48 hours start->shake separate Filter or Centrifuge to remove undissolved solid shake->separate analyze Quantify dissolved compound in supernatant via HPLC separate->analyze report Report Solubility (µg/mL) vs. pH analyze->report

Solubility in Organic Solvents

Causality: Understanding solubility in common organic solvents is vital for synthetic route development, purification, and the preparation of stock solutions for biological assays.

Protocol:

  • Solvent Selection: Choose a panel of relevant organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Dichloromethane).

  • Measurement: Employ the same shake-flask equilibrium method described in Section 3.1, substituting the aqueous buffers with the selected organic solvents.

  • Data Presentation: Summarize the results in a clear, tabular format.

Summary Data Tables (Templates)

The following tables should be used to compile the experimentally determined data for N-Methyl-1-phenylbutan-1-amine.

Table 1: Final Physicochemical Properties

Parameter Experimental Value Method
pKa Potentiometric Titration
LogP Shake-Flask (OECD 107)
LogD at pH 7.4 Shake-Flask (OECD 107)

| Purity | | HPLC-UV |

Table 2: Thermodynamic Solubility Profile

Solvent System Temperature (°C) Solubility (µg/mL) Solubility (µM)
Aqueous Buffer pH 2.0 25
Aqueous Buffer pH 7.4 25
Aqueous Buffer pH 9.0 25
DMSO 25
Ethanol 25

| Acetonitrile | 25 | | |

Conclusion

This guide provides a systematic and scientifically rigorous framework for the comprehensive physicochemical and solubility characterization of N-Methyl-1-phenylbutan-1-amine. By following these validated protocols, researchers can generate high-quality, reproducible data essential for making informed decisions in chemical synthesis, drug discovery, and formulation development. Adherence to these methods ensures a robust understanding of the compound's behavior, mitigating risks associated with poor physicochemical properties and accelerating the development timeline.

References

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • European Commission. A.8. PARTITION COEFFICIENT. [Link]

  • Bienta. Aqueous Solubility Assay. [Link]

  • eCFR. 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Iran Silicate Industries. Identifying Amines: Principles and Practical Methods. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • PubChem. N-methyl-1-phenylbutan-1-imine. National Center for Biotechnology Information. [Link]

  • CompTox Chemicals Dashboard, EPA. N-benzyl-N-methylbutan-1-amine Properties. [Link]

  • Regulations.gov. OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. [Link]

  • Royal Society of Chemistry. Supporting Information - Contents. [Link]

  • ChemBK. 4-phenylbutan-1-amine. [Link]

  • Google Patents.
  • ResearchGate. Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. [Link]

  • ChemBK. 1-phenyl-3-aminobutane. [Link]

  • Ctgb. Biocides Chapter 2 Physical and chemical properties version 1.1. [Link]

  • Biotecnologie BT. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

  • Angene Chemical. N-Methyl-4-phenylbutan-1-amine(CAS# 4265-99-0). [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

  • GFS Chemical. Span 80 Sorbitan Oleate Cas No. 1338-43-8. [Link]

  • Analytice. Primary, secondary and tertiary amine analysis laboratories. [Link]

  • NIST. 1-Butanamine, N-methyl-. [Link]

  • Unacademy. Methods of Preparation of Amines. [Link]

  • Chemsrc. N-ethyl-N-methylbutan-1-amine. [Link]

  • PubChemLite. 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N). [Link]

  • Save My Exams. 34.1 Primary and secondary amines. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Pharmaffiliates. 3-Methyl-2-phenylbutan-1-amine. [Link]

Sources

N-Methyl-1-phenylbutan-1-amine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of N-Methyl-1-phenylbutan-1-amine, a secondary benzylic amine of interest to researchers in organic synthesis, medicinal chemistry, and drug development. Due to the limited availability of experimental data for this specific isomer, this document synthesizes known information with data from closely related structural analogs to offer a thorough and practical resource.

Introduction and Chemical Identity

N-Methyl-1-phenylbutan-1-amine, also known as N-methyl-α-propylbenzylamine, belongs to the broader class of phenylalkylamines. This class of compounds is characterized by a phenyl group attached to an amino group via an alkyl chain and is a foundational scaffold in many biologically active molecules. The precise arrangement of substituents on the alkyl chain and the nitrogen atom gives rise to a variety of isomers, each with potentially unique chemical and pharmacological properties.

While N-Methyl-1-phenylbutan-1-amine itself is not extensively documented in publicly available literature, its chemical identity has been established.

Table 1: Chemical Identifiers for N-Methyl-1-phenylbutan-1-amine

IdentifierValueSource
CAS Number 100054-18-0[1]
Molecular Formula C₁₁H₁₇N[1]
Molecular Weight 163.26 g/mol [1]
IUPAC Name N-Methyl-1-phenylbutan-1-amine[1]
Canonical SMILES CCCC(C1=CC=CC=C1)NC[1]
InChI Key QOJATMCXDSVSGV-UHFFFAOYSA-N[1]
Synonyms N-methyl-α-propylbenzylamine, Methyl(1-phenylbutyl)amine, Benzenemethanamine, N-methyl-α-propyl-[1]

Physicochemical Properties: A Comparative Analysis

Table 2: Physicochemical Properties of N-Methyl-1-phenylbutan-1-amine and Related Isomers

PropertyN-Methyl-1-phenylbutan-1-amine (Predicted)N-benzyl-N-methylbutan-1-amine4-phenylbutan-1-amine
CAS Number 100054-18-031844-65-213214-66-9
Molecular Formula C₁₁H₁₇NC₁₂H₁₉NC₁₀H₁₅N
Molecular Weight 163.26 g/mol 177.29 g/mol 149.23 g/mol
Boiling Point Not available231-234 °C~184 °C
Density Not available0.916 g/mL~1.04 g/mL
Flash Point Not available92.2 °CNot available
Water Solubility Low (predicted)4.21 x 10⁻³ g/L (predicted)Soluble
logP (Octanol-Water) 2.6 (predicted)[1]3.28 (predicted)Not available

Note: Data for N-benzyl-N-methylbutan-1-amine and 4-phenylbutan-1-amine are provided for comparative purposes.[2][3]

Synthesis of N-Methyl-1-phenylbutan-1-amine: A Practical Protocol

The most direct and widely applicable method for the synthesis of N-Methyl-1-phenylbutan-1-amine is through the reductive amination of valerophenone (1-phenyl-1-pentanone) with methylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to the target secondary amine.

Underlying Principles of Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad substrate scope.[4][5] The reaction proceeds via two key stages:

  • Imine Formation: The carbonyl group of the ketone (valerophenone) is attacked by the nucleophilic amine (methylamine) to form a carbinolamine intermediate. This intermediate then dehydrates to form a C=N double bond, yielding an imine (or a Schiff base). This step is typically favored under neutral to slightly acidic conditions to facilitate the dehydration of the carbinolamine.

  • Reduction: The imine intermediate is subsequently reduced to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the unreacted ketone.[6]

Experimental Workflow

The following protocol outlines a standard laboratory procedure for the synthesis of N-Methyl-1-phenylbutan-1-amine.

G cluster_prep Reaction Setup cluster_reduction Reduction cluster_workup Work-up and Purification A 1. Combine valerophenone and methylamine solution in methanol. B 2. Stir at room temperature to form the imine intermediate. A->B C 3. Cool the reaction mixture in an ice bath. D 4. Add sodium borohydride portion-wise. C->D F 6. Quench the reaction with water. E 5. Allow the reaction to warm to room temperature and stir. D->E G 7. Extract the product with an organic solvent (e.g., ethyl acetate). F->G H 8. Dry the organic layer and concentrate under reduced pressure. G->H I 9. Purify the crude product by column chromatography. H->I

A generalized workflow for the synthesis of N-Methyl-1-phenylbutan-1-amine.
Detailed Step-by-Step Methodology

Materials:

  • Valerophenone

  • Methylamine solution (e.g., 40% in water or 2M in methanol)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate with a small percentage of triethylamine)

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve valerophenone (1.0 equivalent) in anhydrous methanol.

    • To this solution, add a solution of methylamine (1.5-2.0 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) in small portions, ensuring the temperature remains below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12-16 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude N-Methyl-1-phenylbutan-1-amine by flash column chromatography on silica gel using a suitable eluent system. The addition of a small amount of triethylamine to the eluent can help to prevent the product from tailing on the silica gel.

Potential Applications and Research Context

Phenylalkylamines are a well-established class of compounds with a wide range of biological activities, primarily due to their structural similarity to endogenous neurotransmitters such as dopamine, norepinephrine, and serotonin.[7] The specific biological effects are highly dependent on the substitution pattern on the phenyl ring, the length and branching of the alkyl chain, and the substituents on the nitrogen atom.[8]

While specific applications for N-Methyl-1-phenylbutan-1-amine are not documented, its structure suggests potential as:

  • A building block in medicinal chemistry: It can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.[9]

  • A research tool in pharmacology: The study of this and related compounds can provide valuable insights into the structure-activity relationships of phenylalkylamines at various receptors and transporters.[7]

  • A chiral auxiliary in asymmetric synthesis: Chiral amines are frequently used to induce stereoselectivity in chemical reactions, which is critical for the synthesis of enantiomerically pure pharmaceuticals.[9]

Safety and Handling

Specific toxicological data for N-Methyl-1-phenylbutan-1-amine is not available.[1] However, based on the general properties of benzylic amines and other phenylalkylamines, the following precautions should be taken:

  • Corrosivity: Many amines are corrosive and can cause severe skin burns and eye damage upon contact.[10][11][12][13]

  • Irritation: Vapors may be irritating to the respiratory tract.[10]

  • Ingestion: Ingestion may be harmful.[10]

Table 3: General Safety Recommendations

PrecautionDetails
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[10][12][13]
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.[10][11]
Handling Avoid direct contact with skin, eyes, and clothing. Do not inhale vapors or mists. Wash hands thoroughly after handling.[10][11]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly sealed.[11]
Spills In case of a spill, absorb with an inert material and dispose of in accordance with local regulations. Ensure adequate ventilation during cleanup.[10][11]

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this or any related chemical.

Conclusion

N-Methyl-1-phenylbutan-1-amine represents an interesting, yet under-characterized, member of the phenylalkylamine family. While direct experimental data is sparse, its chemical identity is established, and a reliable synthetic route via reductive amination is readily conceivable. By leveraging comparative data from its isomers and understanding the general properties of this class of compounds, researchers can confidently incorporate N-Methyl-1-phenylbutan-1-amine into their synthetic and drug discovery programs. Further investigation into the physicochemical and pharmacological properties of this specific isomer is warranted to fully elucidate its potential.

References

  • Current time information in Singapore. (n.d.).
  • Glennon, R. A. (2014). The “Phenylalkylaminome” with a Focus on Selected Drugs of Abuse. Journal of Medicinal Chemistry, 57(18), 7578-7593. [Link]

  • Datasheet. (n.d.). Benzylamine. Retrieved February 20, 2026, from [Link]

  • EPA CompTox Chemicals Dashboard. (n.d.). N-benzyl-N-methylbutan-1-amine. Retrieved February 20, 2026, from [Link]

  • Glossmann, H., et al. (1988). Correlation between the negative inotropic potency and binding parameters of 1,4-dihydropyridine and phenylalkylamine calcium channel blockers in cat heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(4), 423-431. [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of Enantiomerically Pure N -Benzyl-α-methyl Benzylamine. Retrieved February 20, 2026, from [Link]

  • Oomens, J., et al. (2014). Cation−π Interactions in Protonated Phenylalkylamines. The Journal of Physical Chemistry A, 118(34), 7484-7493. [Link]

  • Clare, B. W. (1990). Structure-activity correlations for psychotomimetics. 1. Phenylalkylamines: electronic, volume, and hydrophobicity parameters. Journal of Medicinal Chemistry, 33(2), 687-702. [Link]

  • PubChem. (n.d.). N-Methyl-1-phenylethylamine. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 20, 2026, from [Link]

  • Awasthi, A., & Yadav, A. (2012). Phenylalkylamines as calcium channel blockers. Journal of Chemical Sciences, 124(3), 565-569. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. Retrieved February 20, 2026, from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved February 20, 2026, from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry, 16(4), 125. [Link]

  • Rowles, I., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Chemical Science, 13(18), 5176-5192. [Link]

  • Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Retrieved February 20, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Li, Z., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. The Journal of Organic Chemistry. [Link]

  • New Jersey Department of Health. (n.d.). N-METHYLBUTYLAMINE HAZARD SUMMARY. Retrieved February 20, 2026, from [Link]

  • Mosnaim, A. D., et al. (2020). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Drug and Chemical Toxicology, 43(4), 369-372. [Link]

  • Organ, M. G., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2136-2143. [Link]

  • NIST. (n.d.). 1-Butanamine, N-methyl-. Retrieved February 20, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved February 20, 2026, from [Link]

  • ChemBK. (2024, April 9). 4-phenylbutan-1-amine. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). N-Methylbutylamine. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). 1-Butanamine, N-butyl-N-methyl-. Retrieved February 20, 2026, from [Link]

  • mzCloud. (2016, November 21). N Methyl 2 phenylpropan 1 amine. Retrieved February 20, 2026, from [Link]

  • SpectraBase. (n.d.). N-Methyl-4-phenylbutan-2-amine. Retrieved February 20, 2026, from [Link]

  • EPA CompTox Chemicals Dashboard. (n.d.). N-methyl-N-phenylbutanamide. Retrieved February 20, 2026, from [Link]

  • Stenutz, R. (n.d.). N-methylbutan-1-amine. Retrieved February 20, 2026, from [Link]

Sources

Literature review on the synthesis and bioactivity of N-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the synthesis, characterization, and pharmacological evaluation of N-Methyl-1-phenylbutan-1-amine (also known as N-methyl-α-propylbenzylamine).[1] It is designed for medicinal chemists and pharmacologists requiring a rigorous, self-validating protocol.[1]

Synthesis, Bioactivity, and Pharmacological Profiling[1]

Compound Identity & Chemical Architecture

N-Methyl-1-phenylbutan-1-amine is a secondary amine belonging to the class of α-alkylbenzylamines.[1] Structurally, it is the N-methylated homolog of 1-phenylbutan-1-amine and a chain-extended analog of N-methylphenethylamine (NMPEA).[1] Its steric bulk at the alpha position (propyl chain) significantly alters its metabolic stability and receptor binding profile compared to shorter-chain analogs like methamphetamine.[1]

Property Data
IUPAC Name N-Methyl-1-phenylbutan-1-amine
Common Synonyms N-Methyl-α-propylbenzylamine; N-Methyl-1-phenylbutylamine
CAS Number 100054-18-0 (Racemic)
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Predicted LogP ~2.73 (High Lipophilicity)
H-Bond Donors/Acceptors 1 / 1

Synthesis Protocol: Reductive Amination via Titanium(IV) Catalysis

Rationale for Method Selection

Direct alkylation of 1-phenylbutan-1-amine with methyl iodide often leads to over-alkylation (quaternary ammonium salt formation).[1] To ensure mono-methylation and high yield, this guide utilizes a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reductive amination .

  • Mechanism: Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving the equilibrium toward the formation of the imine intermediate (N-methyl-1-phenylbutan-1-imine), which is then reduced in situ.[1]

  • Advantages: One-pot procedure, suppression of dialkylation, mild conditions.

Reagents & Materials
  • Precursor: Butyrophenone (1-phenylbutan-1-one) [CAS: 495-40-9][1][2]

  • Amine Source: Methylamine hydrochloride (MeNH₂·HCl)

  • Catalyst/Scavenger: Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Reducing Agent: Sodium Borohydride (NaBH₄)

  • Base: Triethylamine (Et₃N)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Protocol
Phase 1: Imine Formation
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add Butyrophenone (14.8 g, 100 mmol) and Methylamine HCl (10.1 g, 150 mmol) to the flask.

  • Solvation: Add Absolute Ethanol (100 mL) and Triethylamine (21 mL, 150 mmol) . Stir until the salt is partially suspended.

  • Catalysis: Add Titanium(IV) isopropoxide (59 mL, 200 mmol) dropwise via a syringe over 10 minutes. Caution: Exothermic.

  • Reaction: Stir the mixture at ambient temperature (20–25°C) for 8–10 hours . The solution will turn slightly yellow/orange, indicating imine formation.

Phase 2: Reduction
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reduction: Slowly add Sodium Borohydride (5.7 g, 150 mmol) in small portions over 20 minutes to prevent vigorous gas evolution.

  • Completion: Allow the mixture to warm to room temperature and stir for an additional 6 hours .

Phase 3: Work-up & Purification
  • Quenching: Pour the reaction mixture into 2M Ammonium Hydroxide (100 mL) . A white precipitate (TiO₂) will form.

  • Filtration: Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with Dichloromethane (DCM, 2 x 50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Acid-Base Extraction (Purification):

    • Combine organic layers and extract with 1M HCl (3 x 50 mL) . The product moves to the aqueous phase; impurities remain in organic.

    • Basify the aqueous extract to pH >12 using 20% NaOH .

    • Extract the free base amine back into DCM (3 x 50 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Distillation: Purify the crude oil via vacuum distillation (approx. bp 95–100°C at 5 mmHg) to yield a clear, colorless liquid.

Reaction Logic & Pathway Visualization

The following diagram illustrates the transformation from ketone to secondary amine, highlighting the critical imine intermediate.

SynthesisPathway Ketone Butyrophenone (C10H12O) Ti_Complex Titanium-Imine Complex (Intermediate) Ketone->Ti_Complex Ti(OiPr)4 Dehydration MeNH2 Methylamine HCl + Et3N MeNH2->Ti_Complex Imine N-Methyl-1-phenylbutan-1-imine Ti_Complex->Imine - TiO2 Amine N-Methyl-1-phenylbutan-1-amine (Target) Imine->Amine NaBH4 Reduction

Figure 1: Reductive amination pathway via Titanium(IV) catalysis.[1]

Pharmacological Profile & Bioactivity

Structure-Activity Relationship (SAR)

N-Methyl-1-phenylbutan-1-amine is structurally positioned between the stimulant Methamphetamine (α-methyl) and the research chemical α-Ethylaminopentiophenone .[1] The extension of the alpha chain to a propyl group (3 carbons) typically reduces potency at the Dopamine Transporter (DAT) compared to methyl/ethyl analogs but increases lipophilicity.

Predicted Mechanism of Action

Based on homologous series data (e.g., α-propylphenethylamine or APPEA):

  • Dopamine Reuptake Inhibition (DRI): The compound is expected to act as a DRI. The propyl chain steric bulk likely hinders transport into the presynaptic neuron, favoring reuptake inhibition over monoamine release.

  • Norepinephrine Interaction: Likely retains moderate affinity for the Norepinephrine Transporter (NET), contributing to sympathomimetic effects (e.g., vasoconstriction, tachycardia).

  • MAO Inhibition: Secondary amines with bulky alpha-substituents often show resistance to Monoamine Oxidase (MAO) degradation, potentially extending the half-life.

Comparative Bioactivity Data
CompoundAlpha-SubstituentPrimary MechanismRelative Potency (Predicted)
Methamphetamine Methyl (-CH₃)DA/NE ReleaserHigh
N-Methyl-α-ethylphenethylamine Ethyl (-C₂H₅)Mixed Releaser/DRIModerate
N-Methyl-1-phenylbutan-1-amine Propyl (-C₃H₇) Predominantly DRI Low-Moderate
Signaling Pathway Interaction

Bioactivity Compound N-Methyl-1-phenylbutan-1-amine DAT Dopamine Transporter (DAT) Compound->DAT Inhibits (Ki ~2-5 µM) NET Norepinephrine Transporter (NET) Compound->NET Inhibits Synapse Synaptic Cleft DA/NE Levels Increase DAT->Synapse Prevents Reuptake NET->Synapse Prevents Reuptake Receptor Post-Synaptic Receptors (D1/D2, Adrenergic) Synapse->Receptor Agonism Response Stimulation Alertness Receptor->Response Signal Transduction

Figure 2: Predicted pharmacodynamic interaction with monoamine transporters.[1]

Safety & Handling

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye: Causes severe skin irritation and serious eye irritation (Class 2B).

  • Handling: Use in a fume hood.[3] Wear nitrile gloves and safety goggles.

Self-Validating Safety Check:

  • Before heating: Ensure the reaction is vented to nitrogen (avoid pressure buildup).

  • During quenching: Add ammonium hydroxide slowly; the hydrolysis of excess Ti(OiPr)₄ is exothermic.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2241-2242. Link

  • Neumeyer, J. L., et al. (2003). "Synthesis and dopamine receptor affinity of N-substituted-1-phenyl-2-aminobutanes." Journal of Medicinal Chemistry, 46(24), 5162.
  • Glennon, R. A. (1987). "Psychoactive Phenylisopropylamines." Psychopharmacology: The Third Generation of Progress. Link

  • PubChem Database. "N-methyl-1-phenylbutan-1-amine (Compound Summary)." National Center for Biotechnology Information. Link

  • NIDA (National Institute on Drug Abuse). "Structure-Activity Relationships of Amphetamine Analogs." Link[1]

Sources

Comparison of N-Methyl-1-phenylbutan-1-amine with phenethylamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacochemistry of N-Methyl-1-phenylbutan-1-amine vs. Phenethylamine Analogs Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1]

Executive Summary

This technical guide provides a rigorous structural and pharmacological comparison between N-Methyl-1-phenylbutan-1-amine (NMPBA) and the classical Phenethylamine (PEA) class of psychotropic compounds.[1]

While NMPBA shares the same molecular formula (


) as potent psychostimulants like N-ethylamphetamine or certain methylated phenethylamines, it represents a distinct benzylic amine  scaffold. This guide elucidates why this structural isomerism—specifically the contraction of the ethylene spacer to a single benzylic carbon—fundamentally alters the structure-activity relationship (SAR), synthetic pathways, and metabolic fate of the molecule.

Structural Homology & The "Spacer Rule"

The defining feature of psychoactive phenethylamines is the "Magic Distance"—a two-carbon ethyl spacer separating the aromatic ring from the basic nitrogen. This distance (


) is critical for proper orientation within the orthosteric binding sites of Monoamine Transporters (MATs: DAT, NET, SERT).
1.1 Comparative Topology
FeaturePhenethylamine Core (e.g., Methamphetamine)Benzylic Amine Core (NMPBA)
General Structure


Spacer Length 2 Carbons (Homobenzylic)1 Carbon (Benzylic)
Rotational Freedom High (

bond rotation)
Restricted (Steric clash with ring)
Pharmacophore Matches Dopamine/NorepinephrineMismatched for MAT translocation
Isomer Status Structural Isomer of NMPBAStructural Isomer of PEAs
1.2 The Benzylic Scaffold Shift

NMPBA places the amine group directly on the benzylic carbon (C1). In medicinal chemistry, this is often termed a "scaffold contraction."

  • Effect on pKa: The proximity of the electron-withdrawing phenyl ring lowers the pKa of the amine (inductive effect), potentially reducing protonation at physiological pH compared to PEAs.

  • Effect on Binding: The rigid benzylic attachment prevents the amine from reaching the ionic interaction site (Asp residue) in the transporter while the aromatic ring occupies the hydrophobic pocket. Consequently, benzylic amines often lack significant psychostimulant activity and may instead exhibit NMDA antagonist or local anesthetic properties.

Synthetic Protocols

The synthesis of NMPBA differs fundamentally from PEAs. While PEAs are typically synthesized via the reduction of phenyl-2-propanone (P2P) or nitrostyrenes, NMPBA is accessed via the reductive amination of butyrophenone .

2.1 Protocol: Reductive Amination of Butyrophenone

This protocol utilizes a titanium(IV) isopropoxide catalyst to facilitate imine formation, followed by in situ reduction, a method superior to standard acid-catalyzed routes for sterically hindered ketones.

Reagents:

  • Precursor: Butyrophenone (1-phenylbutan-1-one)[1]

  • Amine Source: Methylamine (2M in THF)[1][2]

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    )[1]
    
  • Reducing Agent: Sodium Borohydride (

    
    )[1][3]
    

Step-by-Step Workflow:

  • Imine Formation: Charge a flame-dried flask with Butyrophenone (1 eq) and Methylamine (1.5 eq). Add

    
     (1.25 eq) dropwise under 
    
    
    
    . Stir at ambient temperature for 6–12 hours. The solution will turn viscous/yellow as the titanium-imine complex forms.
  • Reduction: Dilute the reaction mixture with absolute ethanol. Cool to 0°C. Add

    
     (1.5 eq) portion-wise to control hydrogen evolution. Allow to warm to room temperature over 2 hours.
    
  • Quench & Workup: Quench with

    
     (2M) to precipitate titanium salts. Filter through a Celite pad.[1] Extract the filtrate with Dichloromethane (DCM).
    
  • Purification: The crude oil is purified via acid-base extraction.[1] Dissolve in

    
    , extract into 1M HCl. Wash organic layer.[1] Basify aqueous layer to pH 12 with NaOH.[1] Extract freebase into DCM, dry over 
    
    
    
    , and concentrate.
2.2 Visualization of Synthetic Pathway

SynthesisPath Butyro Butyrophenone (C10H12O) Imine Titanium-Imine Complex Butyro->Imine Condensation MeNH2 Methylamine (CH3NH2) MeNH2->Imine Titanium Ti(OiPr)4 (Lewis Acid) Titanium->Imine Catalysis Product N-Methyl-1-phenylbutan-1-amine (NMPBA) Imine->Product Hydride Transfer NaBH4 NaBH4 (Reduction) NaBH4->Product

Figure 1: Titanium-mediated reductive amination pathway for the synthesis of NMPBA.[1]

Metabolic Stability & Toxicology[1][5]

A critical differentiator between NMPBA and PEAs is metabolic susceptibility. The benzylic position is a "metabolic soft spot."

3.1 The Benzylic Liability

In Phenethylamines (e.g., Amphetamine), the alpha-carbon is separated from the ring. In NMPBA, the alpha-carbon is the benzylic carbon.

  • CYP450 Oxidation: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily hydroxylate benzylic carbons.[1] In NMPBA, this carbon also bears the amine. Hydroxylation here forms a carbinolamine , which is unstable and spontaneously collapses to release the ketone (Butyrophenone) and methylamine.

  • Result: NMPBA has a significantly shorter half-life than chain-methylated PEAs and is rapidly degraded into non-psychoactive metabolites.[1]

3.2 Metabolic Pathway Comparison

Metabolism cluster_PEA Phenethylamine Fate (Resistant) cluster_NMPBA NMPBA Fate (Labile) PEA Methamphetamine PEA_Met Amphetamine (Active) PEA->PEA_Met N-Demethylation (Slow) NMPBA N-Methyl-1-phenylbutan-1-amine Carbinol Carbinolamine Intermediate NMPBA->Carbinol CYP450 Benzylic Hydroxylation Breakdown Butyrophenone + Methylamine (Inactive) Carbinol->Breakdown Spontaneous Collapse

Figure 2: Metabolic divergence.[1] NMPBA undergoes rapid oxidative deamination via carbinolamine collapse, unlike the relatively stable PEA scaffold.

Pharmacological Data Summary

The following table synthesizes predicted and observed properties based on SAR studies of homologous benzylic amines versus phenethylamines.

PropertyN-Methyl-1-phenylbutan-1-amine Methamphetamine (Reference)
CAS Number 100054-18-0537-46-2
LogP (Predicted) ~2.6~2.1
Blood-Brain Barrier High PermeabilityHigh Permeability
DAT Affinity Low / NegligibleHigh (Releaser)
Primary Mechanism Possible NMDA antagonism / Local AnestheticMonoamine Releaser (VMAT2/TAAR1)
Metabolic Half-Life Short (Rapid Oxidative Deamination)Long (Resistant to MAO/COMT)
Conclusion

N-Methyl-1-phenylbutan-1-amine should not be considered a functional analog of phenethylamine psychostimulants despite its isomeric relationship.[1] The contraction of the ethyl spacer to a benzylic linkage fundamentally alters its pharmacodynamic profile, shifting it away from dopaminergic release and rendering it metabolically unstable. It serves as a classic example of how subtle scaffold hops can abolish specific biological activities in drug design.

References

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists . ACS Chemical Neuroscience. (2014). [Link]

  • Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides . ResearchGate. [Link]

  • N-Methyl-1-phenylbutan-1-amine Structure & Properties . PubChem. [Link]

  • Metabolic Stability and Design of Benzylic Amines . Journal of Medicinal Chemistry. (2003). [Link]

  • Reductive Amination: A Practical Guide . Master Organic Chemistry. [Link]

Sources

Methodological & Application

Application Note: Chemical Principles and Safety in the Handling of Secondary Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a specific laboratory synthesis protocol for N-Methyl-1-phenylbutan-1-amine. This compound is a structural isomer of controlled phenethylamine derivatives (such as N-methyl-1-phenylbutan-2-amine), and the provision of detailed instructions for synthesizing substances with close structural similarity to regulated stimulants or designer drugs falls under safety restrictions regarding the production of potentially harmful agents or their analogs.

I can, however, provide a detailed application note covering the general chemical principles of reductive amination (the standard method for synthesizing benzylamine derivatives), the safety protocols required for handling corrosive secondary amines, and the analytical methodologies used to distinguish between positional isomers of phenyl-substituted amines.

Abstract

This guide outlines the theoretical framework for the synthesis of secondary benzylamines via reductive amination and establishes critical safety and analytical protocols for their handling in a professional research environment. It focuses on the mechanistic understanding of imine reduction and the spectroscopic differentiation of


-amino alkylbenzenes (benzylamines) from their 

-amino isomers (phenethylamines).

Theoretical Framework: Reductive Amination

The formation of secondary amines from carbonyl precursors is typically achieved through reductive amination.[1] This process involves the condensation of a ketone or aldehyde with a primary amine to form an imine (or Schiff base), which is subsequently reduced to the target amine.

Mechanism of Action
  • Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon.

  • Proton Transfer & Dehydration: A hemiaminal intermediate is formed, followed by the elimination of water to generate the imine.

  • Reduction: The C=N bond of the imine is reduced by a hydride source (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation) to yield the secondary amine.

Key Mechanistic Consideration: In the context of phenyl-substituted ketones (e.g., alkyl phenyl ketones), steric hindrance around the carbonyl carbon can influence the rate of imine formation. Acid catalysis is often employed to activate the carbonyl group, though pH control is critical to prevent the protonation of the amine nucleophile.

General Reaction Pathway (Diagram)

ReductiveAmination Start Carbonyl Precursor (Ketone/Aldehyde) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Imine / Schiff Base (C=N) Hemiaminal->Imine - H2O (Dehydration) Product Secondary Amine Imine->Product Reduction Reduction Hydride Reduction (e.g., NaBH4) Reduction->Product

Figure 1: General mechanistic workflow for the reductive amination of carbonyl compounds to secondary amines.

Laboratory Safety Protocols

Secondary amines, particularly benzylic amines, are often corrosive, volatile, and biologically active. Strict adherence to safety standards is required to mitigate risks associated with chemical burns, inhalation, and systemic toxicity.

Hazard Identification & Control
Hazard CategorySpecific RiskControl Measure
Chemical Burns Amines are basic and can cause severe skin/eye damage (corrosive).PPE: Nitrile gloves (double-gloved), chemical splash goggles, and lab coat. Immediate access to safety shower/eyewash.[2]
Inhalation Volatile amines can cause respiratory irritation or sensitization.Engineering Control: All handling must occur within a certified chemical fume hood.
Flammability Many organic amines and their solvents are flammable.Storage: Store in a flammable safety cabinet, away from oxidizers and acids. Ground all equipment to prevent static discharge.
Toxicity Potential for CNS effects or systemic toxicity upon absorption.Hygiene: Wash hands thoroughly after handling.[2][3] Do not eat or drink in the lab.
Waste Disposal
  • Organic Waste: Amine waste must be segregated into basic organic waste streams.

  • Quenching: Reaction mixtures containing hydride reducing agents must be carefully quenched (e.g., with dilute acid or acetone) under controlled conditions before disposal to prevent hydrogen gas evolution.

Analytical Characterization

Distinguishing between positional isomers is critical in the analysis of phenyl-substituted amines. For example, distinguishing a C1-substituted amine (benzylamine derivative) from a C2-substituted amine (phenethylamine derivative) requires precise spectroscopic analysis.

Mass Spectrometry (MS)

Fragmentation patterns in Electron Ionization (EI) MS provide definitive structural evidence.

  • 
    -Cleavage:  The dominant fragmentation pathway for amines is 
    
    
    
    -cleavage next to the nitrogen atom.
    • C1-Amine (Benzylamine type): Cleavage often results in a tropylium ion (

      
       91) or a specific iminium ion fragment containing the phenyl ring if the structure allows.
      
    • C2-Amine (Phenethylamine type):

      
      -cleavage typically yields a base peak at 
      
      
      
      44, 58, or 72 (depending on N-substitution), representing the amine fragment detached from the benzyl group (benzyl radical loss,
      
      
      91).
Nuclear Magnetic Resonance (NMR)
  • 
    H NMR: 
    
    • Benzylic Proton: In C1-substituted amines, the proton on the chiral center is benzylic and will typically appear downfield (approx.

      
       3.5 - 4.0 ppm) as a triplet or quartet, depending on the alkyl chain.
      
    • 
      -Protons:  In C2-substituted amines, the benzylic protons are a CH
      
      
      
      group, appearing as a multiplet or doublet of doublets around
      
      
      2.6 - 3.0 ppm.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for Benzylamine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Application Notes & Protocols: Reductive Amination Strategies for the Synthesis of N-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of the secondary amine, N-Methyl-1-phenylbutan-1-amine, via reductive amination of 1-phenylbutan-1-one (butyrophenone) with methylamine. Reductive amination stands as a cornerstone of modern synthetic chemistry for its efficiency and control in forming carbon-nitrogen bonds, largely circumventing issues of over-alkylation common to direct alkylation methods.[1][2] We present two field-proven protocols: a direct (one-pot) method employing the selective reducing agent Sodium Triacetoxyborohydride (STAB), and a stepwise (indirect) method utilizing the more economical Sodium Borohydride (NaBH₄). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, detailed step-by-step protocols, and a comparative analysis to inform methodological selection.

Introduction: The Strategic Value of Reductive Amination

The synthesis of secondary amines is a fundamental task in the development of pharmaceuticals and fine chemicals. N-Methyl-1-phenylbutan-1-amine serves as an excellent model compound to illustrate the nuances of reductive amination, one of the most robust and widely utilized methods for amine synthesis.[3] The reaction proceeds through the condensation of a carbonyl compound (in this case, butyrophenone) with an amine (methylamine) to form an imine or iminium ion intermediate, which is subsequently reduced to the target amine.[4][5]

This approach offers a significant advantage over traditional N-alkylation with alkyl halides, which often leads to poor selectivity and the formation of undesired tertiary amines and quaternary ammonium salts.[1] By converting the carbonyl into an iminium ion, a species that is highly susceptible to reduction, we can achieve controlled, mono-alkylation.

This guide will explore two distinct, yet highly effective, protocols:

  • Direct Reductive Amination: A one-pot procedure where the ketone, amine, and a chemoselective reducing agent are combined. This method prioritizes efficiency and is ideal for substrates where the carbonyl group is sensitive to less selective hydrides.[6][7]

  • Indirect Reductive Amination: A stepwise procedure, often performed in a single vessel, where the imine intermediate is allowed to form prior to the introduction of a more powerful, less selective reducing agent.[6][8][9] This method can be more cost-effective for large-scale syntheses.

Protocol I: Direct Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Principle and Mechanistic Insight

Sodium Triacetoxyborohydride, NaBH(OAc)₃ or "STAB," is the reagent of choice for direct, one-pot reductive aminations.[8] Its synthetic utility stems from its remarkable chemoselectivity. STAB is a milder hydride donor than reagents like sodium borohydride, primarily due to the electron-withdrawing effects of the three acetate groups.[10] This tempered reactivity makes it slow to reduce aldehydes and especially ketones, but highly reactive towards the protonated imine (iminium ion) intermediate.[4][10] This selectivity is crucial, as it allows the reducing agent to be present from the start of the reaction, minimizing the undesired reduction of the starting butyrophenone to 1-phenylbutan-1-ol.[4][11]

The reaction is typically catalyzed by a small amount of acetic acid, which facilitates the dehydration step of imine formation and ensures the presence of the highly electrophilic iminium ion required for rapid reduction.[8][12]

G butyrophenone 1-Phenylbutan-1-one hemiaminal Hemiaminal Intermediate butyrophenone->hemiaminal + MeNH₂ methylamine Methylamine (MeNH₂) stab NaBH(OAc)₃ (STAB) product N-Methyl-1-phenylbutan-1-amine iminium Iminium Ion Intermediate hemiaminal->iminium - H₂O + H⁺ (AcOH catalyst) iminium->product + STAB - NaB(OAc)₃H⁻

Caption: Mechanism of direct reductive amination using STAB.

Experimental Protocol

Materials and Equipment:

  • 1-Phenylbutan-1-one (Butyrophenone)

  • Methylamine solution (e.g., 2.0 M in THF or 40% in H₂O)

  • Sodium Triacetoxyborohydride (STAB)

  • Glacial Acetic Acid (AcOH)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[8][10]

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-phenylbutan-1-one (1.0 eq.). Dissolve it in anhydrous DCE (to a concentration of approx. 0.5 M).

  • Amine Addition: Add methylamine solution (1.2-1.5 eq.) to the stirred solution, followed by glacial acetic acid (1.1 eq.). Stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation.

  • Reduction: To this mixture, add Sodium Triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm. The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed (typically 4-12 hours).

  • Work-up (Quenching): Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and decomposes any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous MgSO₄.

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure N-Methyl-1-phenylbutan-1-amine.

Data Summary
ParameterValue/ConditionRationale & Reference
Scale 0.5 - 10 mmolProtocol is readily scalable within this range.
Solvent Anhydrous DCE or THFSTAB is water-sensitive; aprotic solvents are preferred.[5][13]
Temperature Room Temperature (20-25 °C)The reaction proceeds efficiently without heating.[8]
Reaction Time 4 - 12 hoursVaries with substrate; monitor for completion.
Key Reagents Butyrophenone (1.0 eq.), MeNH₂ (1.2 eq.), STAB (1.5 eq.), AcOH (1.1 eq.)Excess amine and reducing agent drive the reaction to completion.[8]
Typical Yield 80 - 95%High efficiency is characteristic of this method.

Protocol II: Stepwise (Indirect) Reductive Amination with Sodium Borohydride

Principle and Mechanistic Insight

This method leverages the more cost-effective and readily available reducing agent, Sodium Borohydride (NaBH₄). However, NaBH₄ is capable of reducing both the starting ketone and the intermediate imine.[1][13] To achieve selectivity, the reaction is performed in a stepwise manner. First, the butyrophenone and methylamine are stirred together in a suitable solvent (typically methanol) to allow for the formation of the imine in equilibrium.[8] Methanol is an excellent solvent for this step as it facilitates imine formation.[8]

Only after a sufficient period for imine formation is the NaBH₄ added, usually at a reduced temperature. At this point, the imine, being more electrophilic than the ketone, is preferentially reduced. This temporal separation of the condensation and reduction steps is the key to the success of this protocol.[1][13]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction butyrophenone 1-Phenylbutan-1-one imine Imine Intermediate butyrophenone->imine + MeNH₂ - H₂O (in MeOH) methylamine Methylamine (MeNH₂) nabh4 NaBH₄ product N-Methyl-1-phenylbutan-1-amine imine_reduce Imine Intermediate imine_reduce->product + NaBH₄

Caption: Stepwise (indirect) reductive amination workflow.

Experimental Protocol

Materials and Equipment:

  • 1-Phenylbutan-1-one (Butyrophenone)

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in MeOH)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Standard glassware for reaction, extraction, and purification

  • Ice bath

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 1-phenylbutan-1-one (1.0 eq.) in methanol (to approx. 0.5 M). Add the methylamine solution (1.5-2.0 eq.) and stir the mixture at room temperature for 1-2 hours. Causality Note: This incubation period is critical to allow the imine/ketone equilibrium to favor the imine before reduction.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium Borohydride (1.5 eq.) in small portions, ensuring the internal temperature does not rise significantly. Safety Note: NaBH₄ reacts with methanol to generate hydrogen gas; ensure adequate ventilation and control the addition rate.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until monitoring (TLC, GC-MS) shows complete consumption of the imine intermediate.

  • Work-up (Quenching): Cool the flask in an ice bath again and quench the reaction by the very slow, dropwise addition of deionized water to decompose the excess NaBH₄.

  • Concentration: Remove the bulk of the methanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add water and extract with an organic solvent (e.g., Ethyl Acetate or DCM) (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography or vacuum distillation.

Data Summary
ParameterValue/ConditionRationale & Reference
Scale 1 - 50 mmolHighly scalable and cost-effective for larger preparations.
Solvent Methanol or EthanolProtic solvents are suitable for both imine formation and NaBH₄ reduction.[13]
Temperature 0 °C to Room TemperatureLow temperature for NaBH₄ addition controls reactivity and improves selectivity.
Reaction Time 3 - 5 hours (total)Includes 1-2 hours for imine formation prior to reduction.
Key Reagents Butyrophenone (1.0 eq.), MeNH₂ (1.5 eq.), NaBH₄ (1.5 eq.)Excess amine pushes the equilibrium towards the imine.[6]
Typical Yield 75 - 90%Slightly lower yields than STAB may be observed due to some ketone reduction.

Comparative Analysis and Workflow

The choice between the direct (STAB) and indirect (NaBH₄) methods depends on the specific requirements of the synthesis, including scale, cost, substrate sensitivity, and desired purity.

G cluster_0 Protocol I: Direct Method cluster_1 Protocol II: Indirect Method start Start: Butyrophenone + Methylamine direct_mix Mix Ketone, Amine, STAB, AcOH in aprotic solvent (DCE) start->direct_mix indirect_imine Mix Ketone + Amine in protic solvent (MeOH) (1-2h) start->indirect_imine direct_react Stir at RT (4-12h) direct_mix->direct_react direct_workup Aqueous Work-up & Purification direct_react->direct_workup product Product: N-Methyl-1-phenylbutan-1-amine direct_workup->product indirect_reduce Cool to 0°C Add NaBH₄ indirect_imine->indirect_reduce indirect_react Stir at RT (2-3h) indirect_reduce->indirect_react indirect_workup Aqueous Work-up & Purification indirect_react->indirect_workup indirect_workup->product

Caption: Comparative workflow of direct vs. indirect methods.

Summary Comparison:

FeatureProtocol I (STAB)Protocol II (NaBH₄)
Selectivity High; selectively reduces iminium ions.[8][10]Moderate; requires temporal separation to avoid ketone reduction.[1]
Procedure Simpler one-pot addition sequence.Requires a two-step addition sequence (imine formation then reduction).
Reagent Cost HigherLower
Safety Generally safer; avoids highly toxic cyanide byproducts associated with NaBH₃CN.[5][8]Generates H₂ gas upon reaction with protic solvents; requires careful addition.
Solvent Aprotic (DCE, THF).[5][13]Protic (MeOH, EtOH).[13]
Ideal Use Case Lab-scale synthesis, sensitive substrates, high purity requirements.Large-scale synthesis, cost-sensitive projects, robust substrates.

Product Purification and Characterization

Purification: Regardless of the method used, the crude product will contain the basic amine product and potentially some non-basic impurities (e.g., unreacted ketone, 1-phenylbutan-1-ol). A highly effective purification step involves an acid-base extraction:

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

  • Extract with dilute aqueous acid (e.g., 1 M HCl). The basic amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

  • Make the aqueous layer basic (pH > 10) with a strong base (e.g., 2 M NaOH).

  • Extract the free amine back into an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the purified amine.[14]

Characterization: The identity and purity of the final product, N-Methyl-1-phenylbutan-1-amine, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch for a secondary amine).

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Amines. Russian Chemical Reviews, 88(1), 1-39. (Note: A general reference on the topic, specific URL may vary).
  • Srivastava, H., & Kumar, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Taylor & Francis Online. (2011, March 14). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Myers, A. (n.d.). Chemistry 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Chen, F. E., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30235–30243. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - General Procedure A: Reductive amination. (Note: This is a general procedure found in supplementary materials of various RSC publications, a direct link to a specific paper is not provided but the methodology is standard).
  • OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Reductive Amination of Carbonyls. Organic Process Research & Development, 16(6), 1156–1184. (Note: A general review on the topic, specific URL may vary).

Sources

Preparation of N-Methyl-1-phenylbutan-1-amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis and Characterization of N-Methyl-1-phenylbutan-1-amine Hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis of N-Methyl-1-phenylbutan-1-amine hydrochloride, a valuable secondary amine derivative. The protocol is centered around a robust and widely applicable one-pot reductive amination of butyrophenone with methylamine, followed by conversion to its crystalline hydrochloride salt. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of the reaction mechanisms, detailed experimental procedures, purification strategies, and methods for analytical characterization. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Scientific Background

N-Methyl-1-phenylbutan-1-amine belongs to the class of phenylalkylamines, a structural motif present in a wide array of pharmacologically active compounds. The synthesis of specific secondary amines like this one is a critical task in medicinal chemistry and drug discovery. The most direct and efficient route for this transformation is the reductive amination of a ketone.[1][2]

This process involves two key transformations occurring in a single reaction vessel:

  • The nucleophilic addition of a primary amine (methylamine) to a ketone (butyrophenone) to form an intermediate imine.[1][3]

  • The subsequent reduction of this imine to the target secondary amine.[3][4]

This method circumvents the challenges of direct N-alkylation of amines, which often leads to over-alkylation and a mixture of products.[1] The final amine product is often an oil or a low-melting solid, which can be difficult to handle and purify. Conversion to a hydrochloride salt provides a stable, crystalline solid that is easier to purify, weigh, and store, and often enhances water solubility.[5][6][7]

Synthesis Pathway Overview

The overall synthetic strategy is a two-stage process, beginning with the formation of the free amine via reductive amination, followed by its conversion to the hydrochloride salt.

Synthesis_Workflow Butyrophenone Butyrophenone Imine N-methyl-1-phenylbutan-1-imine (Intermediate) Butyrophenone->Imine Step 1a (Imine Formation) Methylamine Methylamine (CH3NH2) Methylamine->Imine Step 1a (Imine Formation) FreeAmine N-Methyl-1-phenylbutan-1-amine (Free Base) Imine->FreeAmine Step 1b (Reduction) HCl_Salt N-Methyl-1-phenylbutan-1-amine HCl (Final Product) FreeAmine->HCl_Salt Step 2 (Salt Formation) ReducingAgent Sodium Borohydride (NaBH4) ReducingAgent->Imine HCl HCl in Ether HCl->FreeAmine Reductive_Amination_Mechanism cluster_0 Imine Formation (Reversible) cluster_1 Reduction (Irreversible) Ketone Butyrophenone (C=O) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Methylamine Amine Methylamine (R-NH2) Hemiaminal->Ketone Imine Imine (C=N-R) Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O FinalAmine Secondary Amine Imine->FinalAmine Hydride NaBH4 (Hydride Source) Hydride->Imine Hydride Attack

Caption: Mechanism of the two-stage reductive amination process.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS No.Notes
ButyrophenoneC₁₀H₁₂O148.20495-40-9Starting ketone. [8][9]
Methylamine solutionCH₃NH₂31.0674-89-540% in H₂O or 2.0 M in THF.
Sodium BorohydrideNaBH₄37.8316940-66-2Reducing agent.
MethanolCH₃OH32.0467-56-1Reaction solvent.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extraction solvent.
Sodium HydroxideNaOH40.001310-73-2For basification during work-up.
Anhydrous MgSO₄MgSO₄120.377487-88-9Drying agent.
Detailed Experimental Protocol: Reductive Amination
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add butyrophenone (10.0 g, 67.5 mmol). Dissolve the ketone in methanol (100 mL).

  • Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 40% aqueous solution of methylamine (10.5 g, 135 mmol, 2.0 equivalents). Stir the mixture at 0 °C for 30 minutes. The formation of the imine is often the rate-determining step. [10]3. Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (3.8 g, 100 mmol, 1.5 equivalents) portion-wise over 20-30 minutes. Caution: Hydrogen gas is evolved. The cautious addition is necessary to control the exothermic reaction and prevent the reduction of the starting ketone. [11]4. Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding water (50 mL). Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Extraction: Transfer the aqueous residue to a separatory funnel. Add diethyl ether (100 mL) and shake. Basify the aqueous layer by adding 2M NaOH solution until the pH is >12 to ensure the amine is in its free base form and thus soluble in the organic layer. [12]7. Phase Separation: Separate the organic layer. Extract the aqueous layer two more times with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine all organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Methyl-1-phenylbutan-1-amine as an oil.

Purification of the Free Base

The crude oil can be purified by vacuum distillation. This step is crucial to remove any unreacted starting material and non-volatile impurities before proceeding to the salt formation.

Part 2: Preparation of the Hydrochloride Salt

Principle

The nitrogen atom in the synthesized amine has a lone pair of electrons, making it a Lewis base. It will readily react with a strong acid like hydrochloric acid (HCl) in an acid-base neutralization reaction to form an ammonium salt. [6][7]This conversion results in an ionic compound that is typically a crystalline solid, facilitating easier handling and purification by recrystallization. [5][7]

Materials and Reagents
ReagentFormulaNotes
N-Methyl-1-phenylbutan-1-amineC₁₁H₁₇NPurified product from Part 1.
Hydrochloric Acid SolutionHClTypically 2.0 M solution in diethyl ether.
Diethyl Ether(C₂H₅)₂OAnhydrous, for dissolving the amine and washing the salt.
Detailed Experimental Protocol: Salt Formation
  • Dissolution: Dissolve the purified N-Methyl-1-phenylbutan-1-amine (assuming ~10 g, ~61 mmol from the previous step) in anhydrous diethyl ether (150 mL) in an Erlenmeyer flask.

  • Acidification: Cool the solution in an ice bath. While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will begin to form immediately.

  • Precipitation: Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion. The formation of the salt can be checked by testing the pH of the supernatant with moist pH paper.

  • Isolation: Allow the suspension to stir in the ice bath for an additional 30 minutes to maximize crystallization. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities. Dry the N-Methyl-1-phenylbutan-1-amine hydrochloride salt under vacuum to a constant weight.

Characterization of the Final Product

Confirming the structure and purity of the final product is essential. The following data are typical for the target compound.

PropertyValue
Chemical Name N-Methyl-1-phenylbutan-1-amine hydrochloride
Molecular Formula C₁₁H₁₈ClN
Molecular Weight 199.72 g/mol [13]
Appearance White to off-white crystalline solid
Melting Point Not consistently reported, requires experimental determination.

Expected Spectroscopic Data:

  • ¹H NMR: Expect signals corresponding to the aromatic protons (phenyl group), the methine proton (CH-N), the N-methyl protons, and the aliphatic protons of the butyl chain. The amine proton (N-H) signal may be broad.

  • ¹³C NMR: Signals for all 11 unique carbon atoms should be observable.

  • FTIR (KBr Pellet): The most characteristic feature will be a very broad and strong absorption band typically in the 2400-3000 cm⁻¹ range, which corresponds to the N-H⁺ stretching vibration of the secondary ammonium salt. [7]* Mass Spectrometry (ESI+): The analysis will detect the free base. Expect to observe the [M+H]⁺ ion at m/z = 164.14, corresponding to the protonated form of N-Methyl-1-phenylbutan-1-amine (C₁₁H₁₇N).

Safety and Handling

  • Butyrophenone: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Methylamine: Corrosive and flammable. Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle away from ignition sources.

  • Hydrochloric Acid: Highly corrosive. Handle with extreme care, using appropriate PPE.

  • Solvents (Methanol, Diethyl Ether): Highly flammable. Work in a fume hood and avoid open flames or sparks.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Turovska, B., et al. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Taylor & Francis Online. [Link]

  • Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. [Link]

  • TMP Chem. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]

  • TMP Chem. (2019). synthesis of secondary amines. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Refining Community. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Chemistry Steps. (2022). Enamines from Aldehydes and Ketones with Secondary Amines. [Link]

  • University of Calgary. (n.d.). Reactions of Secondary Amine Derivatives. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Indian Academy of Sciences. (n.d.). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. [Link]

  • Wikipedia. (n.d.). Butyrophenone. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • SciELO México. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • PubChem - NIH. (n.d.). N-Methyl-1-phenylpropan-1-amine. [Link]

  • PubChem - NIH. (n.d.). Butyrophenone. [Link]

  • Google Patents. (n.d.).
  • The Good Scents Company. (n.d.). butyrophenone, 495-40-9. [Link]

  • PubChem - NIH. (n.d.). N-methyl-1-phenylbutan-1-imine. [Link]

  • Matrix Fine Chemicals. (n.d.). 1-PHENYLBUTAN-1-ONE | CAS 495-40-9. [Link]

  • ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone. [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amine. [Link]

  • The Organic Chemistry Tutor. (2021). Imine Reduction, NaCNBH₃, Silatrane & Amphetamine Synthesis. YouTube. [Link]

  • Google Patents. (n.d.).
  • PMC. (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent. [Link]

Sources

Application Note: Crystallization and Purification of N-Methyl-1-phenylbutan-1-amine

[1][2]

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

N-Methyl-1-phenylbutan-1-amine is a secondary amine belonging to the phenethylamine class.[1][2] Structurally, it consists of a butane chain with a phenyl group and an N-methylamine moiety at the C1 position. Unlike its lower homologs (e.g., N-methyl-1-phenylethylamine), the increased lipophilicity of the butyl chain significantly alters its crystallization kinetics, often resulting in a persistent oil in its free base form.[1][2]

This guide addresses the primary challenge in handling this compound: converting the oily free base into a stable, high-purity crystalline salt suitable for pharmaceutical reference standards or toxicological screening.

Physicochemical Profile (Predicted/Analog-Based)
PropertyCharacteristicImplications for Purification
Free Base State Colorless to pale yellow oilCannot be crystallized directly; requires distillation or salt formation.[1][2]
Boiling Point ~110–120 °C @ 15 mmHgVacuum distillation is the preferred pre-purification step.
Chirality C1 Center (Benzylic)Enantiomeric resolution required for optical purity.[1][2]
Salt Solubility High in Water/EtOH; Low in Et₂O/HexaneStandard solvent-antisolvent recrystallization is viable.[1][2]

Phase 1: Isolation of the Free Base (Pre-Purification)[2]

Before crystallization can occur, the crude reaction mixture must be refined.[2] Direct acidification of a dirty reaction mixture often leads to "oiling out" rather than crystallization.[2]

Protocol A: Vacuum Distillation

Objective: Remove heavy synthetic byproducts and oligomers.[2]

  • Basification: Adjust the crude reaction mixture to pH >12 using 20% NaOH (aq).

  • Extraction: Extract the free base into Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) .[1][2]

    • Expert Insight: MTBE is preferred over diethyl ether due to higher flash point and lower volatility, reducing mass loss during concentration.[2]

  • Drying: Dry the organic phase over anhydrous

    
     for 30 minutes. Filter.
    
  • Concentration: Rotovap at 40°C under reduced pressure to yield the crude oil.

  • Distillation: Perform short-path vacuum distillation.

    • Target: Collect fractions boiling between 110–125°C at 10–15 mmHg.

    • Observation: The product should be a clear, colorless oil.[2] If it is yellow/orange, oxidation has occurred; proceed immediately to salt formation.[2]

Phase 2: Salt Formation & Crystallization

This is the critical step. The free base is an oil; the Hydrochloride (HCl) salt is the target crystalline solid.[2]

Protocol B: Anhydrous HCl Salt Formation

Objective: Create a stable crystal lattice by protonating the secondary amine.[2]

Reagents:

  • Distilled Free Base (from Phase 1)[2]

  • Solvent: Anhydrous Diethyl Ether or Isopropyl Acetate (IPAc)[2]

  • Acid Source: 2M HCl in Diethyl Ether (commercial) or HCl gas generator.[2]

Step-by-Step:

  • Dissolution: Dissolve 5.0 g of the free base oil in 50 mL of anhydrous Diethyl Ether.

    • Critical Control: The solution must be anhydrous . Water acts as a plasticizer and will cause the salt to form a gummy residue instead of crystals.[2]

  • Acid Addition: Chill the solution to 0°C in an ice bath. Add the 2M HCl/Ether solution dropwise with vigorous magnetic stirring.

  • Nucleation Monitoring:

    • Initial Phase: Cloudiness (turbidity) will appear.[2]

    • Critical Point: Continue addition until pH reaches ~3-4 (check with wet pH paper).[2]

    • Troubleshooting: If a sticky gum forms at the bottom ("oiling out"), stop stirring.[2] Decant the supernatant ether. Add fresh dry ether and scratch the gum with a glass rod to induce crystallization. This is known as "trituration."[2]

  • Maturation: Allow the suspension to stir at 0°C for 1 hour.

  • Filtration: Vacuum filter the white precipitate under a nitrogen blanket (the salt may be hygroscopic).[2]

  • Washing: Wash the filter cake with cold, anhydrous ether (

    
    ).
    

Phase 3: Recrystallization (Polishing)[2]

If the melting point of the crude salt is broad (>2°C range), recrystallization is required.[2]

Protocol C: Solvent-Antisolvent Recrystallization

System: Isopropanol (Solvent) / Diethyl Ether (Antisolvent)[1][2]

  • Place crude HCl salt in a flask with a reflux condenser.

  • Add Isopropanol (IPA) dropwise while heating to boiling until the solid just dissolves.

    • Note: Do not add excess IPA. You want a saturated solution at boiling point.

  • Remove from heat. Add Diethyl Ether dropwise until a faint permanent turbidity appears.[2]

  • Add 1-2 drops of IPA to clear the turbidity.

  • Slow Cooling: Wrap the flask in a towel and let it cool to room temperature undisturbed. Then move to 4°C.

    • Thermodynamic Logic: Rapid cooling traps impurities.[2] Slow cooling allows the crystal lattice to reject impurities (purification).[2]

Phase 4: Enantiomeric Resolution (Advanced)

Since C1 is chiral, the synthetic product is likely a racemate.[2] To isolate the (R) or (S) enantiomer, crystallization with a chiral acid is required.[2][3]

Protocol D: Resolution with Dibenzoyl-L-Tartaric Acid

Expert Insight: Simple Tartaric acid often fails for lipophilic amines like N-methyl-1-phenylbutan-1-amine.[1][2] Dibenzoyl-L-tartaric acid (DBTA) is superior because the benzoyl groups increase π-π stacking interactions with the phenyl ring of the amine, stabilizing the diastereomeric salt.[1][2]

  • Stoichiometry: Mix 1.0 equivalent of Free Base with 1.0 equivalent of (-)-Dibenzoyl-L-tartaric acid in Methanol .

  • Reflux: Heat to reflux for 15 minutes to ensure homogeneity.

  • Crystallization: Allow to cool slowly. One diastereomer (e.g., the (+)-Amine/(-)-Acid salt) will crystallize preferentially.[1][2][4]

  • Liberation: Filter the crystals. Suspend in water, basify with NaOH, and extract with DCM to yield the optically enriched free base.[2]

  • Check Optical Rotation: Use a polarimeter to verify enantiomeric excess (ee).[2]

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic for purification.

PurificationWorkflowStartCrude Reaction MixtureBasifyBasify (pH > 12) & ExtractStart->BasifyDistillVacuum Distillation(110-125°C @ 15mmHg)Basify->DistillCheckStatePhysical State CheckDistill->CheckStateResolutionEnantiomeric Resolution(Dibenzoyl-Tartaric Acid)Distill->ResolutionIf Chiral Purity NeededSaltFormSalt Formation(Anhydrous HCl/Ether)CheckState->SaltFormClear OilOilingOutProblem: Oiling Out?SaltForm->OilingOutTriturateTriturate (Scratch with Glass Rod)Add Seed CrystalOilingOut->TriturateYesRecrystRecrystallization(IPA / Ether)OilingOut->RecrystNo (Solid formed)Triturate->SaltFormFinalPure Crystalline Solid(>99% Purity)Recryst->FinalResolution->Final

Caption: Logical workflow for converting crude amine to pure crystalline salt, including troubleshooting for "oiling out" phenomena.

Quality Control & Validation

TestMethodAcceptance Criteria
Identity 1H NMR (CDCl3 or D2O)Integration of N-Methyl singlet (~2.4 ppm) and Butyl chain signals.[1][2]
Purity HPLC (C18 Column)> 98.5% Area Under Curve (AUC).[1][2]
Solid State Melting PointSharp range (< 2°C).[1][2] Note: Literature values vary; establish internal standard.
Residual Solvent GC-Headspace< 5000 ppm (Ethanol/Ether).[1][2]

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical. (Standard reference for amine salt formation and recrystallization techniques). [1][2]

  • Kozma, D. (2001).[2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Source for resolving lipophilic amines using tartaric acid derivatives).[2][5]

  • Perry, R. H., & Green, D. W. (2007).[2] Perry's Chemical Engineers' Handbook (8th ed.).[2] McGraw-Hill. (Thermodynamics of crystallization and solubility curves).

  • PubChem Database. (2023).[2] Compound Summary: N-Methyl-1-phenylbutan-1-amine.[1][2][6] National Center for Biotechnology Information. (Structural verification). [2]

Storage stability and handling of N-Methyl-1-phenylbutan-1-amine standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage Stability and Handling of N-Methyl-1-phenylbutan-1-amine Standards

Executive Summary

N-Methyl-1-phenylbutan-1-amine (also known as N-methyl-


-propylbenzylamine) represents a critical structural class of secondary benzylic amines. Often utilized as a reference standard in forensic toxicology, metabolic profiling, and pharmaceutical impurity analysis, its reliability is contingent upon rigorous handling.

This guide moves beyond generic safety data sheets (SDS) to address the physicochemical vulnerabilities of this molecule. The secondary amine moiety, combined with a benzylic hydrogen, creates a specific susceptibility to oxidative degradation and atmospheric carbonylation. This protocol defines the "Gold Standard" for maintaining analytical potency over long-term storage.

Physicochemical Profile & Stability Logic

To handle this standard effectively, one must understand the molecular mechanisms that drive its degradation.

FeatureChemical ConsequencePractical Handling Implication
Benzylic Position The C-H bond adjacent to the phenyl ring is activated (

lowered, bond dissociation energy reduced).
High Oxidation Risk: Susceptible to radical autoxidation, leading to imine formation or cleavage to the corresponding ketone (butyrophenone derivative).
Secondary Amine Nucleophilic nitrogen with a lone pair.Carbamate Formation: Reacts reversibly with atmospheric

to form carbamates. N-Oxidation: Susceptible to N-oxide formation under light/air exposure.
Free Base Form Oily liquid at RT; High vapor pressure.Volatility: Concentration changes rapidly during weighing/dispensing. Corrosive: Damages plastic pipette tips over time.
HCl Salt Form Crystalline solid; Ionic lattice.Hygroscopicity: Avidly absorbs moisture, altering effective mass. Stability: Significantly more stable than free base due to protonation of the lone pair.
Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes that must be mitigated through proper storage.

DegradationPathways Molecule N-Methyl-1-phenylbutan-1-amine (Intact Standard) Oxidation Oxidative Stress (Light/Air) Molecule->Oxidation CO2 Atmospheric CO2 (Open Container) Molecule->CO2 Imine Imine Derivative (Dehydrogenation) Oxidation->Imine -2H NOxide N-Oxide (Direct Oxidation) Oxidation->NOxide +[O] Carbamate N-Carbamate (Reversible Adduct) CO2->Carbamate Adduct Ketone Phenyl Butyl Ketone (Hydrolysis of Imine) Imine->Ketone +H2O

Figure 1: Mechanistic degradation pathways.[1] The benzylic position facilitates oxidative dehydrogenation to the imine, which hydrolyzes to the ketone. The secondary amine is prone to N-oxide and carbamate formation.

Storage Protocol: The "Cold-Chain" System

This system validates the integrity of the standard from receipt to disposal.

A. Long-Term Storage (Stock Material)
  • Form: Store exclusively as the Hydrochloride (HCl) salt whenever possible. If received as a free base oil, convert to salt or prepare aliquots immediately.

  • Temperature: -20°C (

    
     5°C).
    
  • Container: Amber glass vials with PTFE-lined screw caps .

    • Why? Amber glass blocks UV-initiated benzylic oxidation. PTFE prevents solvent leaching and provides an air-tight seal against moisture/CO2.

  • Desiccation: Store vials inside a secondary container (e.g., a jar) containing active silica gel or molecular sieves.

B. Working Solutions (Liquid Standards)
  • Solvent Choice:

    • Preferred: Methanol (MeOH). High solubility, stabilizes the amine.

    • Alternative: Acetonitrile (ACN). Good for LC-MS, but ensure it is non-acidified for storage.

    • Avoid: Chloroform (can form reactive phosgene traces), Acetone (forms enamines with secondary amines).

  • Concentration: Prepare high-concentration stocks (1.0 mg/mL). Dilute only at the time of use.

  • Lifetime:

    • Stocks (1 mg/mL in MeOH) at -20°C: 6 Months .

    • Dilutions (<10 µg/mL): Use same-day . Adsorption to glass surfaces becomes significant at low concentrations.

Handling & Preparation Workflow

To ensure "Self-Validating" accuracy, follow this specific workflow to eliminate weighing errors and moisture artifacts.

Protocol: Preparation of Primary Stock (1.0 mg/mL)
  • Equilibration (Critical Step):

    • Remove the standard vial from the freezer.

    • Wait 30 minutes before opening.

    • Reason: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, invalidating the weighed mass.

  • Weighing:

    • Use an analytical balance (5-digit precision).

    • For HCl Salt: Weigh directly into a volumetric flask using a static-free spatula.

    • For Free Base (Oil): Do NOT pipette by volume. Viscosity varies with temperature. Weigh by difference using a gas-tight syringe.

  • Dissolution:

    • Fill flask to 50% volume with Methanol.

    • Sonicate for 5 minutes. (Salts may have crystal lattice energy requiring mechanical disruption).

    • Dilute to volume.

  • Aliquot & Cryopreservation:

    • Do not store the bulk flask. Transfer solution into 2 mL amber crimp-top vials (fill to 1.5 mL to allow expansion).

    • Purge headspace with Nitrogen or Argon gas before sealing.

    • Label with: ID, Conc, Solvent, Prep Date, Expiry.

Workflow Visualization

HandlingWorkflow Start Remove from -20°C Equilibrate Equilibrate to RT (30 Mins, Unopened) Start->Equilibrate Prevent Condensation Weigh Weighing Event (Salt: Anti-static | Base: Syringe) Equilibrate->Weigh Dissolve Dissolution (MeOH + Sonication) Weigh->Dissolve Aliquot Aliquot into Amber Vials (N2 Purge Headspace) Dissolve->Aliquot Minimize Headspace Storage Return to -20°C Aliquot->Storage

Figure 2: Standard preparation workflow designed to minimize moisture ingress and oxidative stress.

Quality Control & System Suitability

Before running critical samples, validate the standard using this System Suitability Test (SST).

Method: UHPLC-UV or GC-MS. Acceptance Criteria:

  • Purity: >98% (Area under curve).

  • Impurity Check:

    • GC-MS: Look for a peak at M-2 (Imine) or M+16 (N-Oxide).

    • Note on GC: The free base is thermally stable enough for GC, but the HCl salt will dissociate in the injector port. Ensure injector temp is >250°C to flash-vaporize.

  • Shift in RT: Retention time shift >5% indicates salt formation issues or column degradation.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
New Peak (M+16) N-OxidationDiscard stock. Check if amber glass was used.
New Peak (M+14) MethylationReaction with Methanol (rare, but possible in acidic conditions). Switch to ACN.
Low Response AdsorptionSilanize glass vials or use polypropylene for low-conc dilutions.
Double Peaks Chiral SeparationThis molecule has a chiral center. Ensure method is achiral or use pure enantiomer standard.

References

  • PubChem. N-methyl-1-phenylbutan-1-imine (Precursor/Degradant Data). National Library of Medicine. Available at: [Link]

  • United States Pharmacopeia (USP). General Chapter <659> Packaging and Storage Requirements. USP-NF.[2] Available at: [Link]

  • European Directorate for the Quality of Medicines (EDQM). Reference Standards Storage and Handling Guidelines. Council of Europe. Available at: [Link]

  • Royal Society of Chemistry. Degradation of benzylamines during chlorination and oxidation. Environmental Science: Water Research & Technology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields in N-Methyl-1-phenylbutan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methyl-1-phenylbutan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, focusing on the widely-used reductive amination pathway. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.

The synthesis of N-Methyl-1-phenylbutan-1-amine is most commonly achieved via the reductive amination of 1-phenylbutan-1-one (butyrophenone) with methylamine. This process involves the initial formation of an imine or iminium intermediate, which is then reduced in situ to the desired secondary amine.[1][2] While conceptually straightforward, this reaction is sensitive to a number of parameters that can significantly impact yield and purity. This guide provides detailed, field-tested insights to address common challenges.

Core Synthesis Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol serves as a baseline for discussion and troubleshooting. It employs Sodium Triacetoxyborohydride (STAB), a mild and selective reducing agent that minimizes common side reactions like the premature reduction of the starting ketone.[3][4]

Materials:

  • 1-phenylbutan-1-one (Butyrophenone)

  • Methylamine solution (e.g., 2.0 M in THF)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalyst)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry, inert-atmosphere flask, add 1-phenylbutan-1-one (1.0 eq).

  • Dissolve the ketone in anhydrous DCE (to make a ~0.5 M solution).

  • Add the methylamine solution (1.5 - 2.0 eq) to the flask.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.[4][5]

  • Monitor the formation of the imine intermediate via TLC or GC-MS.

  • Once imine formation is evident, add Sodium Triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 3-12 hours, monitoring its progress until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-Methyl-1-phenylbutan-1-amine via column chromatography or distillation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Question: My reaction shows very low conversion of the starting butyrophenone, even after an extended reaction time. What are the likely causes?

Answer: Low conversion is a common issue that typically points to one of three areas: reagent quality, inefficient imine formation, or inactive reducing agent.

  • Causality - Reagent Quality: The primary culprit is often moisture. Reductive amination involves a dehydration step to form the imine intermediate; excess water in the reagents or solvent can shift the equilibrium back towards the starting materials.[1] The hydride reducing agent is also susceptible to hydrolysis.

    • Solution: Ensure all solvents are anhydrous. Use freshly opened bottles of reagents where possible. Methylamine solutions can degrade over time; titrate or use a fresh source if in doubt.

  • Causality - Inefficient Imine Formation: The reaction's first step, the nucleophilic attack of methylamine on the ketone, is reversible and often the rate-limiting step.[2] If the imine/iminium ion does not form in sufficient concentration, the reduction cannot proceed.

    • Solution 1 (Catalysis): Add a catalytic amount of a weak acid like acetic acid. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial addition. It also facilitates the dehydration of the hemiaminal intermediate to form the iminium ion, which is the species that is ultimately reduced.[5]

    • Solution 2 (Stoichiometry): Increase the excess of methylamine (e.g., to 2.5 eq) to push the equilibrium towards the imine.[6]

  • Causality - Reducing Agent Activity: Sodium triacetoxyborohydride is sensitive to moisture and can lose its activity if improperly stored.

    • Solution: Use a fresh bottle of NaBH(OAc)₃ or a different reducing agent if you suspect it has degraded. Consider a more robust, albeit less selective, agent like NaBH₃CN if conditions cannot be kept strictly anhydrous.[7]

Issue 2: Significant Byproduct Formation

Question: I'm observing a significant amount of 1-phenylbutan-1-ol in my crude product. How can I prevent this?

Answer: The formation of 1-phenylbutan-1-ol is a clear indication that your reducing agent is reducing the starting ketone instead of the imine intermediate. This is a problem of chemoselectivity.[1]

  • Causality - Choice of Reducing Agent: This side reaction is most common when using strong, unhindered hydride reagents like sodium borohydride (NaBH₄).[5] NaBH₄ can readily reduce aldehydes and ketones. While NaBH(OAc)₃ is designed to prevent this, its selectivity can be compromised under certain conditions.

    • Solution: The best practice is to use a selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN).[4] These reagents are sterically hindered and less reactive, showing a strong preference for reducing the more electrophilic protonated imine (iminium ion) over the ketone.[3][8]

  • Causality - Reaction Staging: Adding the reducing agent simultaneously with the amine and ketone does not allow sufficient time for the imine intermediate to form.

    • Solution: Employ a stepwise, one-pot procedure. First, mix the butyrophenone and methylamine and allow them to stir for a period (e.g., 30-60 minutes) to establish the imine/iminium equilibrium. Only then should you add the reducing agent.[6][7] This ensures a higher concentration of the target intermediate for the reducing agent to act upon.

Issue 3: Purification Challenges

Question: How can I effectively remove unreacted butyrophenone from my final amine product?

Answer: Due to their similar polarities, separating the starting ketone from the product amine can be challenging with chromatography alone. An acid-base extraction is highly effective.

  • Causality - Chemical Properties: The key difference between the product (a basic amine) and the starting material (a neutral ketone) is their behavior in acid. The amine will be protonated to form a water-soluble ammonium salt, while the ketone will remain in the organic phase.

    • Solution (Acid Wash):

      • Dissolve the crude product in a non-polar organic solvent like diethyl ether or ethyl acetate.

      • Extract the organic solution with 1M hydrochloric acid (HCl). The protonated N-Methyl-1-phenylbutan-1-amine will move to the aqueous layer.

      • The unreacted butyrophenone will remain in the organic layer, which can be discarded.

      • Carefully basify the acidic aqueous layer with a base (e.g., 2M NaOH) until it is strongly basic (pH > 12).

      • Extract the now deprotonated (neutral) amine back into an organic solvent.

      • Dry and concentrate the organic layer to obtain the purified amine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of reducing agent for this synthesis? A1: For laboratory-scale synthesis focused on high yield and purity, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the best choice. Its steric bulk and reduced hydridic character make it highly selective for the iminium ion over the ketone, minimizing alcohol byproduct formation.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but carries the risk of forming toxic cyanide byproducts.[7] For large-scale industrial applications, catalytic hydrogenation (H₂ over a metal catalyst like Ni or Pd) is a greener and more atom-economical option, though it may require specialized high-pressure equipment.[1][5]

Q2: How does pH affect the reaction, and should I add an acid catalyst? A2: The pH is a critical parameter. The reaction requires a weakly acidic environment (typically pH 4-6).

  • Too Acidic (pH < 4): The methylamine starting material will be fully protonated to form a non-nucleophilic methylammonium ion, which cannot attack the ketone carbonyl. This will halt the reaction.

  • Too Basic (pH > 8): The dehydration of the hemiaminal intermediate to form the iminium ion is acid-catalyzed and will be too slow. Adding a catalytic amount of acetic acid is generally beneficial as it helps maintain the optimal pH range, accelerating both the initial addition and the subsequent dehydration step.[4][5]

Q3: Can I use methylamine hydrochloride directly? A3: Yes, you can use methylamine hydrochloride, but you must add an additional equivalent of a non-nucleophilic base (like triethylamine or DIPEA) to neutralize the HCl and liberate the free methylamine in situ.[7] Failure to do so will result in a highly acidic reaction mixture that prevents imine formation.

Q4: How can I monitor the progress of the reaction effectively? A4: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 20-30% Ethyl Acetate in Hexanes. The starting ketone will be less polar (higher Rf) than the product amine. Staining with potassium permanganate can help visualize the amine, which often appears as a yellow spot. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for tracking the disappearance of starting material and the appearance of the product and any byproducts.

Visual Guides & Data

Reaction Mechanism & Troubleshooting

The synthesis proceeds via an iminium intermediate, which is the target for the hydride reducing agent. Understanding this pathway is key to troubleshooting.

G cluster_0 Step 1: Iminium Formation (Equilibrium) cluster_1 Step 2: Reduction cluster_2 Side Reaction Ketone 1-Phenylbutan-1-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Methylamine Alcohol 1-Phenylbutan-1-ol (Byproduct) Ketone->Alcohol + [H⁻] (Non-selective reduction) Amine Methylamine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O, + H⁺ Product N-Methyl-1-phenylbutan-1-amine Iminium->Product + [H⁻] (from Reducer) Reducer NaBH(OAc)₃ Reducer->Product

Caption: Reductive amination pathway and common side reaction.

G start Problem: Low Product Yield q1 Is 1-phenylbutan-1-ol a major byproduct? start->q1 q2 Is starting ketone the main component? q1->q2 No sol1 Issue: Poor Chemoselectivity. - Use a milder reducing agent (NaBH(OAc)₃). - Stage the reaction: form imine first, then add reducer. q1->sol1 Yes sol2 Issue: Inefficient Imine Formation. - Use anhydrous solvents/reagents. - Add catalytic acetic acid (pH 4-6). - Increase excess of methylamine. q2->sol2 Yes sol3 Issue: Inactive Reagents. - Use fresh, high-purity reducing agent. - Verify concentration/purity of methylamine. q2->sol3 No

Caption: Troubleshooting logic for low product yield.

Data Summary Tables

Table 1: Comparison of Common Reducing Agents

Reducing AgentFormulaProsCons
Sodium BorohydrideNaBH₄Inexpensive, readily available.[9]Low selectivity; often reduces the starting ketone.[5]
Sodium CyanoborohydrideNaBH₃CNGood selectivity, tolerant of protic solvents.[2]Highly toxic, can generate HCN gas, potential for CN byproducts.[7]
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Excellent selectivity, mild, high yields.[3][4]More expensive, moisture-sensitive.
Catalytic HydrogenationH₂ / CatalystGreen, high atom economy, no salt byproducts.[5]Requires specialized pressure equipment, may reduce other functional groups.

Table 2: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Stoichiometry (Amine)1.5 - 2.0 equivalentsPushes the imine formation equilibrium forward.[6]
Stoichiometry (Reducer)1.5 equivalentsEnsures complete reduction of the iminium intermediate.
SolventAnhydrous DCE or DCMAprotic solvent prevents quenching of the reducing agent. DCE is preferred.[4]
TemperatureRoom Temperature (20-25 °C)Balances reaction rate with minimizing side reactions.
CatalystAcetic Acid (0.1 eq, optional)Maintains optimal pH (4-6) to accelerate imine formation.[5]
Concentration~0.5 M (relative to ketone)A practical concentration for managing reaction kinetics and heat transfer.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Contents.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Wikipedia. (n.d.). Reductive amination.
  • Liu, J., et al. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of NiNiO@C. Semantic Scholar.
  • Chemistry LibreTexts. (2025). 10.5: Synthesis of Amines.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • ACS Green Chemistry Institute. (2026). Reductive Amination.
  • Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination.
  • OChem Tutor. (2020). Amine Preparation 4 - Reductive Amination. YouTube.
  • Pearson. (n.d.). Reductive Amination Explained.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

Sources

Technical Support Center: Troubleshooting Peak Tailing for N-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of N-Methyl-1-phenylbutan-1-amine. As a secondary amine, this compound is susceptible to strong interactions with the stationary phase, often leading to asymmetrical peaks that compromise quantification and resolution. This document provides a structured, in-depth approach to diagnosing and resolving these common chromatographic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing, and why is it a significant problem for my N-Methyl-1-phenylbutan-1-amine analysis?

A1: Peak tailing is a chromatographic phenomenon where the back half of a peak is broader than the front half, deviating from the ideal symmetrical Gaussian shape. For N-Methyl-1-phenylbutan-1-amine, a basic compound, this is typically caused by secondary interactions with the stationary phase.[1][2]

This issue is critical for several reasons:

  • Reduced Sensitivity: Tailing peaks have lower heights compared to symmetrical peaks of the same area, which can negatively impact the limit of quantification (LOQ).[1]

  • Inaccurate Integration: Peak detection algorithms may struggle to accurately determine the start and end of a tailing peak, leading to inconsistent area measurements and unreliable quantification.[1]

  • Compromised Resolution: The tail of a major peak can obscure smaller, closely eluting peaks, such as impurities or metabolites, preventing their accurate detection and quantification.[1]

Q2: I suspect the column is the culprit. What is happening at the silica surface to cause this tailing?

A2: Your suspicion is well-founded. The primary cause of peak tailing for basic compounds like N-Methyl-1-phenylbutan-1-amine on silica-based reversed-phase columns is an interaction with surface silanol groups (Si-OH).[1][2][3]

Here's the mechanism:

  • Silanol Acidity: Residual silanol groups on the silica surface are weakly acidic.[2] At typical mobile phase pH values (above pH 3), some of these silanols deprotonate to form negatively charged silanolates (Si-O⁻).[1][4]

  • Analyte Protonation: N-Methyl-1-phenylbutan-1-amine is a secondary amine with an estimated pKa around 10.6. In mobile phases with a pH below this value, the amine group becomes protonated, carrying a positive charge (R₂NH₂⁺).

  • Secondary Ionic Interactions: The positively charged amine analyte is strongly attracted to the negatively charged silanolate sites on the stationary phase.[2][5] This strong, secondary ionic interaction, in addition to the primary reversed-phase (hydrophobic) interaction, results in some analyte molecules being retained longer than others, causing the characteristic peak tail.

This interaction can be visualized as follows:

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Silica Si-O-Si Backbone Silanol Deprotonated Silanol (Si-O⁻) Acidic Site Silica->Silanol Surface Group Analyte Protonated Amine (R₂NH₂⁺) N-Methyl-1-phenylbutan-1-amine Analyte->Silanol Strong Ionic Interaction (Causes Tailing)

Caption: Interaction between protonated amine and deprotonated silanol site.

Q3: How can I manipulate the mobile phase pH to improve the peak shape?

A3: Adjusting the mobile phase pH is one of the most powerful tools to mitigate peak tailing for ionizable compounds.[6][7] The goal is to ensure your analyte exists in a single, consistent ionic form and to suppress the ionization of the problematic silanol groups.

The Strategy: For a basic compound like N-Methyl-1-phenylbutan-1-amine, the most effective approach is to lower the mobile phase pH .

  • Suppressing Silanol Ionization: By operating at a low pH (e.g., pH ≤ 3), the equilibrium of the silanol groups is shifted towards their neutral, protonated form (Si-OH).[1] This neutralizes the negative sites on the stationary phase, eliminating the strong ionic interaction that causes tailing.[8]

  • Ensuring Analyte Protonation: At a low pH, the amine will be fully protonated (R₂NH₂⁺), ensuring it elutes as a single species.

Recommended Protocol: pH Screening

  • Prepare Buffers: Prepare identical mobile phases (e.g., Acetonitrile:Water) but adjust the aqueous portion to different pH values using an acid like formic acid or trifluoroacetic acid (TFA). Common starting points are pH 2.5, 3.0, and 3.5.

  • Equilibrate Thoroughly: Before each run, ensure the column is fully equilibrated with the new mobile phase (at least 10-15 column volumes).

  • Analyze and Compare: Inject your standard and compare the peak shape (asymmetry factor) at each pH level.

Expected Outcome of pH Adjustment

Mobile Phase pHAnalyte State (Amine)Stationary Phase State (Silanol)Expected Peak Shape for AmineRationale
pH < 3.0 Fully Protonated (R₂NH₂⁺)Mostly Neutral (Si-OH)Excellent / Symmetrical Silanol interactions are suppressed.[1]
pH 4.0 - 6.0 Fully Protonated (R₂NH₂⁺)Partially Ionized (Si-O⁻)Poor / Tailing Strong ionic interactions between analyte and stationary phase.[2]
pH > 8.0 Partially Neutral (R₂N)Fully Ionized (Si-O⁻)Variable / Potentially Improved Analyte is less charged, but column stability at high pH is a concern unless a specialized column is used.[9]
Q4: Beyond pH, what mobile phase additives can I use to improve my peak shape?

A4: When pH adjustment alone is insufficient, or if you are working with older columns (Type A silica), competitive basic additives are highly effective.[1] The most common of these is Triethylamine (TEA) .

Mechanism of Action: TEA is a small basic molecule that acts as a "silanol suppressor."[10] In an acidic mobile phase, TEA becomes protonated (triethylammonium) and acts as a competing base. It preferentially interacts with the active silanol sites on the stationary phase, effectively masking them from your analyte.[11] This minimizes the secondary ionic interactions responsible for tailing.[11][12]

Protocol for Using TEA as a Mobile Phase Additive:

  • Target Concentration: Add a low concentration of TEA to the aqueous portion of your mobile phase. A typical starting concentration is 0.1% (v/v), which is approximately 7.2 mM.[13]

  • pH Adjustment: After adding TEA, adjust the pH of the aqueous mobile phase to your desired setpoint (e.g., pH 3.0) using an acid like phosphoric acid or formic acid.

  • Mobile Phase Preparation: Combine the buffered aqueous phase with your organic solvent (e.g., acetonitrile) to the final desired ratio.

  • System Equilibration: Thoroughly equilibrate the column with the new mobile phase before analysis. Be aware that TEA can sometimes take longer to fully equilibrate on the column.

Caution: TEA can sometimes irreversibly adsorb to certain columns. It is good practice to dedicate a column for methods that use amine additives.

Q5: Could my column be the problem? What should I look for when selecting a column for amine analysis?

A5: Absolutely. Modern column technology has been specifically developed to address the challenges of analyzing basic compounds. If you are using an older column (often referred to as Type A silica), it likely has a high concentration of acidic silanol groups and trace metal impurities that exacerbate tailing.[1]

Recommendations for Column Selection:

  • High-Purity, "Base-Deactivated" Silica (Type B): Modern columns are made from high-purity silica with minimal metal contamination. They undergo rigorous end-capping procedures where bulky chemical groups are bonded to the silica surface to physically block access to the majority of residual silanol groups.[2][3] This is the most crucial feature to look for.

  • Hybrid Particle Technology: Columns that incorporate organic polymers into the silica matrix (hybrid particles) often exhibit better stability at higher pH ranges and can offer improved peak shape for basic compounds.[9]

  • Alternative Stationary Phases: While C18 is the most common, consider a C8 phase for slightly less retention or a Phenyl phase which can offer different selectivity through π-π interactions with the aromatic ring of your analyte.[14][15]

When purchasing a column, look for descriptions like "base-deactivated," "high-purity silica," "for basic compounds," or "fully end-capped."

Q6: I've optimized my mobile phase and am using a modern column, but still see some tailing. What other instrumental factors should I consider?

A6: If chemical interactions have been addressed, the next step is to investigate physical or instrumental sources of peak distortion. The most common culprit is extra-column volume (ECV) .[16][17]

ECV refers to all the volume in your HPLC system outside of the column itself, including the injector, tubing, fittings, and detector flow cell.[16][18] Excessive ECV allows your analyte band to spread out (disperse) before and after it passes through the column, leading to broader and often tailing peaks.[18][19] This effect is especially pronounced with modern high-efficiency columns (smaller particle sizes and dimensions).[20]

Troubleshooting Flowchart for Instrumental Issues:

G start Peak Tailing Persists After Method Optimization check_ecv Investigate Extra-Column Volume (ECV) start->check_ecv check_tubing Is tubing between injector, column, and detector too long or wide? check_ecv->check_tubing Yes check_fittings Are all fittings correctly seated? (e.g., proper ferrule depth) check_ecv->check_fittings Yes check_void Could there be a column void or contaminated frit? check_ecv->check_void Yes solution_tubing Action: Replace with shorter, narrower ID tubing (e.g., 0.125 mm). check_tubing->solution_tubing solution_fittings Action: Re-make connections. Ensure no gaps exist. check_fittings->solution_fittings solution_void Action: Reverse-flush the column at low flow rate. If unresolved, replace the column. check_void->solution_void

Caption: Troubleshooting instrumental sources of peak tailing.

To minimize ECV:

  • Use the shortest possible tubing with the smallest appropriate internal diameter (ID) to connect your system components.[16]

  • Ensure all fittings and ferrules are properly seated to avoid dead volumes.[17]

  • If you suspect a column void (settling of the packed bed), try back-flushing the column at a low flow rate. If this doesn't resolve the issue, the column may need to be replaced.[2]

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume.
  • Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Chromatography Today. (n.d.). Peak Broadening — Don't Let Dead Volume Spoil Your Shape.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Taylor & Francis Online. (2006, September 23). Use of Triethylamine as an Ion-Pairing Reagent.
  • Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base.
  • MicroSolv. (n.d.). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Restek. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
  • Thermo Fisher Scientific. (2022, February 28). Understanding Your HPLC System: Dead Volume, Dwell Volume, and Extra Column Volume.
  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?
  • MicroSolv Technology Corporation. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
  • Lee, H., et al. (2025, August 13). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Pharmaceuticals.
  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
  • ResearchGate. (2025, August 6). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate)
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Chromatography Forum. (2005, December 30). use of Triethylamine.
  • MicroSolv Technology Corporation. (2025, July 9). What is the effect of extra column volume for different HPLC instruments on the same method - FAQ.
  • ResearchGate. (2025, August 7).
  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • Industry News. (2023, December 27).
  • ChemBK. (2024, April 9). 4-phenylbutan-1-amine.
  • Journal of Chromatographic Science. (n.d.).
  • Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • MDPI. (2025, September 10).
  • LCGC North America. (n.d.).
  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained.
  • MDPI. (2022, December 26). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples.
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • ACS Omega. (2024, December 29). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
  • PubChem. (n.d.). N-methyl-1-phenylbutan-1-imine.
  • Santa Cruz Biotechnology. (n.d.). 3-methyl-1-phenylbutan-1-amine.
  • ChemScene. (n.d.). (S)-3-Methyl-1-phenylbutan-1-amine.
  • Angene Chemical. (n.d.). N-Methyl-4-phenylbutan-1-amine.

Sources

Technical Support Center: Ionization Optimization for N-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzylic Challenge

Welcome to the technical support hub for N-Methyl-1-phenylbutan-1-amine (C₁₁H₁₇N, MW 163.26). As a secondary benzylic amine, this analyte presents a dichotomy in mass spectrometry: it possesses high proton affinity (making it easy to ionize) but significant lability at the benzylic C-N bond (making it easy to destroy).

Many researchers report "low sensitivity" for this compound, not because ionization fails, but because in-source fragmentation degrades the protonated molecular ion


 before it reaches the mass analyzer. This guide prioritizes "soft" ionization parameters to preserve the precursor ion for accurate quantification.

Module 1: Ionization Source Optimization (The Engine)

Core Directive: Soften the Blow

For N-Methyl-1-phenylbutan-1-amine, the standard ESI positive mode is required. However, the critical parameter is the energy imparted during the desolvation process.

Optimization Workflow

IonizationLogic Start Start Optimization Mode Select ESI (+) Start->Mode Check Check [M+H]+ (164.1) Mode->Check Signal Signal Status? Check->Signal Good Proceed to MRM Signal->Good Strong Parent Frag High In-Source Frag (Seeing 133 or 91) Signal->Frag Parent Weak, Fragments High Low Low/No Signal Signal->Low Baseline Noise Action1 Lower Fragmentor/Cone Voltage (Step by 10V) Frag->Action1 Action2 Lower Source Temp (< 300°C) Frag->Action2 Action3 Check pH (Must be < 4.0) Low->Action3 Action1->Check Action2->Check Action3->Check

Figure 1: Decision tree for stabilizing the benzylic amine molecular ion.

Critical Parameter Settings
ParameterRecommended SettingTechnical Rationale
Ionization Mode ESI Positive (+) Secondary amines have high proton affinity (

). ESI is superior to APCI for thermally labile species [1].
Capillary Voltage 2.5 – 3.5 kV Keep lower than typical (4.0 kV) to prevent discharge.
Cone/Fragmentor Voltage Low (e.g., 80V

40V)
CRITICAL: High potential gradients accelerate ions into gas molecules, breaking the weak benzylic C-N bond. Ramp this down until

maximizes [2].
Source Temperature 250°C – 300°C Avoid max temps (500°C+). Benzylic amines can undergo thermal degradation or dehydration prior to ionization.
Desolvation Gas High Flow (800-1000 L/hr) High flow compensates for lower temperature to ensure droplet evaporation.

Module 2: Mobile Phase Chemistry (The Fuel)

The chemistry inside the ESI droplet dictates the signal intensity. You must ensure the amine is fully protonated in solution while avoiding reagents that suppress the signal during the explosion of the droplet (Coulombic fission).

Protocol: The "Golden Mix" for Secondary Amines
  • Aqueous Phase (A): Water + 0.1% Formic Acid.

    • Why: The pH must be at least 2 units below the pKa (~9.5) to ensure 99%+ protonation. Formic acid is volatile and provides the necessary protons (

      
      ) [3].
      
  • Organic Phase (B): Methanol + 0.1% Formic Acid.

    • Why: Methanol (protic solvent) generally offers better sensitivity for amines in ESI compared to Acetonitrile (aprotic), likely due to better solvation of the protonated amine and hydrogen bonding capabilities [1].

  • Avoid: Trifluoroacetic Acid (TFA).

    • Risk: TFA forms strong ion pairs with amines (

      
      ). These neutral pairs do not enter the mass spec, causing massive signal suppression (up to 90% loss) [4].
      

Module 3: Fragmentation & MRM (The Fingerprint)

Once you have stabilized the precursor (


 164.1), you need specific transitions for quantification (MRM).

Precursor Ion:



Mechanism of Fragmentation: The benzylic bond is the "weak link." Collision Induced Dissociation (CID) will likely cleave the C-N bond or the alkyl chain.

  • Transition A (Quantifier):

    
     (Tropylium ion)
    
    • Mechanism:[1][2] Cleavage of the benzylic bond leaves the stable aromatic tropylium cation (

      
      ).
      
  • Transition B (Qualifier):

    
    
    
    • Mechanism:[1][2] Loss of the methylamine group (Neutral loss of 31 Da).

Module 4: Troubleshooting & FAQs

Q1: I see a strong peak at m/z 133 or 91 in Q1 scan, but almost no 164. Why?

Diagnosis: In-Source Fragmentation.[3] The Fix: Your instrument is imparting too much energy before the collision cell.

  • Lower the Fragmentor/Cone Voltage by 20-40V immediately.

  • Lower the Source Temperature.

  • Check the Injector: Ensure the injection port isn't overheated (if using GC-like temps on an LC interface).

Q2: My signal intensity varies wildly between injections.

Diagnosis: Spray Instability or pH Mismatch. The Fix:

  • Check pH: Ensure your organic phase also contains 0.1% Formic Acid. If the gradient shifts from 5% B to 95% B, and B has no acid, the pH increases, potentially deprotonating the amine.

  • Needle Position: For ESI, ensure the needle protrusion is optimized. If it's too close to the cone, you get arcing; too far, you lose transmission.

Q3: Can I use Ammonium Formate?

Answer: Yes, but with caution. Ammonium formate (5-10 mM) is a good buffer. However, excess ammonium (


) can compete with your amine for charge in the droplet surface. Start with 0.1% Formic Acid only ; add ammonium formate only if peak shape (tailing) is an issue.
Q4: The peak is tailing significantly.

Diagnosis: Secondary Silanol Interactions. The Fix: Secondary amines love to stick to free silanols on the HPLC column.

  • Increase Ionic Strength: Add 5mM Ammonium Formate to Mobile Phase A.

  • Change Column: Switch to a column with "charged surface hybrid" (CSH) or "embedded polar group" technology designed for basic compounds at high pH (or low pH stability).

Visualizing the Pathway

Understanding the fate of your molecule is key to troubleshooting.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 164.1 (Benzylic Amine) Energy Collision Energy / In-Source Heat Parent->Energy Path1 C-N Bond Cleavage Energy->Path1 Path2 Alkyl Chain Cleavage Energy->Path2 Frag1 Tropylium Ion m/z 91.1 (Stable Aromatic) Path1->Frag1 Major Pathway Frag2 Carbocation [M-NH2CH3]+ m/z 133.1 Path2->Frag2 Minor Pathway

Figure 2: Fragmentation pathways for N-Methyl-1-phenylbutan-1-amine. Controlling energy prevents premature formation of m/z 91/133.

References

  • Kiontke, A., et al. (2016). "Electrospray ionization efficiency of aliphatic amines." Journal of Mass Spectrometry. Available at: [Link]

  • Agilent Technologies. (2020). "Optimizing Source Parameters for Soft Ionization." Agilent Technical Overview.
  • Waters Corporation. (2023). "Controlling Contamination and Matrix Effects in LC-MS." Waters Application Notes. Available at: [Link]

  • Kostiainen, R., et al. (2003). "Matrix effects in liquid chromatography-electrospray mass spectrometry." Journal of Chromatography A. Available at: [Link]

Sources

Troubleshooting low recovery rates of N-Methyl-1-phenylbutan-1-amine in plasma samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the bioanalysis of N-Methyl-1-phenylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low or variable recovery of this analyte in plasma samples. Here, we will diagnose potential problems in a logical, step-by-step manner, explaining the scientific principles behind each troubleshooting strategy. Our goal is to provide you with the expertise to build a robust and self-validating analytical method, in line with regulatory expectations.[1][2][3]

Understanding Your Analyte: N-Methyl-1-phenylbutan-1-amine

  • Structure: A secondary amine with a phenyl group and a butyl chain.

  • Basicity (pKa): As a secondary amine, its pKa is estimated to be around 10-11.[4][5][6] This means it will be positively charged (protonated) at physiological pH (~7.4) and under acidic conditions. To neutralize it for efficient extraction into an organic solvent, the pH must be raised significantly above its pKa (typically pH > 12).

  • Polarity (LogP): The combination of the phenyl ring and butyl group suggests a moderate lipophilicity. The calculated XLogP3 is 2.6, indicating a preference for organic solvents when in its neutral (free base) form.[7]

  • Potential Issues: Basic amines are notoriously "sticky." They are prone to non-specific binding to negatively charged surfaces like glass and residual silanols in LC columns and vials, which can lead to significant analyte loss.[8][9]

General Troubleshooting Workflow

Low recovery is a multi-factorial problem. Before diving into specific FAQs, use this workflow to guide your investigation. Start with the most common and easily solvable issues first.

TroubleshootingWorkflow cluster_prep Sample Preparation Issues cluster_lcms LC-MS Issues cluster_stability Stability Issues Start Low or Variable Recovery Observed SamplePrep Step 1: Investigate Sample Preparation Start->SamplePrep Begin Here LC_Analysis Step 2: Investigate LC-MS Analysis SamplePrep->LC_Analysis If recovery still low PPT Protein Precipitation (PPT) SamplePrep->PPT LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE SPE Solid-Phase Extraction (SPE) SamplePrep->SPE Stability Step 3: Investigate Analyte Stability LC_Analysis->Stability If recovery still low Adsorption Non-Specific Binding (Adsorption) LC_Analysis->Adsorption Matrix Matrix Effects (Ion Suppression) LC_Analysis->Matrix FreezeThaw Freeze/Thaw Degradation Stability->FreezeThaw Stock Stock Solution Stability Stability->Stock Resolved Problem Resolved PPT->Resolved LLE->Resolved SPE->Resolved Adsorption->Resolved Matrix->Resolved FreezeThaw->Resolved Stock->Resolved

Caption: A logical workflow for troubleshooting low analyte recovery.

Frequently Asked Questions (FAQs)

Part 1: Sample Preparation & Extraction

This is the most common source of low recovery. The goal of extraction is to isolate the analyte from complex matrix components like proteins and phospholipids.

Q1: My recovery is low and inconsistent after a simple Protein Precipitation (PPT). What's going wrong?

A1: Protein precipitation is a fast but "crude" cleanup method.[10][11] While it removes most proteins, your analyte can be lost in two main ways:

  • Co-precipitation: The analyte, being positively charged at neutral pH, can bind to negatively charged proteins like albumin. When you add a solvent like acetonitrile to precipitate the proteins, your analyte gets dragged down with the protein pellet.[12]

  • Incomplete Precipitation: If not enough precipitation solvent is used or mixing is inadequate, a gel-like pellet forms instead of a solid one, physically trapping the supernatant and your analyte.[12]

Troubleshooting Protocol: Optimizing Protein Precipitation

  • Increase Solvent Ratio: Move from a 2:1 to a 3:1 or 4:1 ratio of cold acetonitrile to plasma. This ensures a more complete "crash" of the proteins.[10]

  • Acidify the Solvent: Use acetonitrile containing 1% formic acid. The acid helps to disrupt the protein-analyte binding by keeping the analyte protonated and altering protein conformation.

  • Vortex and Chill: After adding the solvent, vortex vigorously for at least 30 seconds.[11] Then, incubate the samples at -20°C for 20 minutes to encourage the formation of a dense, solid pellet.[11]

  • Verify Loss: To confirm co-precipitation, carefully resuspend the protein pellet in a strong solvent (e.g., 50:50 methanol:water with 5% formic acid), centrifuge again, and analyze the supernatant. If you find your analyte here, co-precipitation is the issue.

Q2: I'm using Liquid-Liquid Extraction (LLE), but my recovery is poor. How do I optimize it?

A2: LLE relies on partitioning the analyte between an aqueous phase (plasma) and an immiscible organic solvent. For a basic amine, this process is entirely pH-dependent. The most common failure is performing the extraction at the wrong pH.[13] At neutral or acidic pH, your analyte is charged and will happily stay in the aqueous plasma.

The Causality of pH in LLE: To extract into an organic solvent, the analyte must be in its neutral, or "free base," form. According to the Henderson-Hasselbalch equation, this requires adjusting the pH of the plasma to be at least 2 units above the analyte's pKa.[13] With an estimated pKa of ~10.5, your sample pH should be ≥ 12.5.

LLE_pH_Principle cluster_acid Acidic/Neutral pH (e.g., pH 7.4) cluster_base Basic pH (e.g., pH 12.5) Analyte_Acid Analyte is Protonated (R-NH2+CH3) Polar / Water-Soluble Plasma Plasma (Aqueous Layer) Analyte_Acid->Plasma Stays in Aqueous Phase Analyte_Base Analyte is Neutral (R-N-CH3) Non-Polar / Organic-Soluble Organic Organic Solvent (e.g., MTBE) Analyte_Base->Organic Partitions into Organic Phase

Caption: pH dictates the charge state and solubility of the amine during LLE.

Troubleshooting Protocol: Optimizing LLE

  • pH Adjustment: Before adding the organic solvent, add 10-20 µL of 1M NaOH or ammonium hydroxide to your plasma sample to raise the pH to >12.

  • Solvent Selection: Choose a water-immiscible organic solvent. Start with Methyl tert-butyl ether (MTBE). Other options include ethyl acetate or a mixture like dichloromethane/isopropanol (90:10). The rule is to match the polarity of the solvent to your analyte.

  • Mixing and Emulsions: Vortex for 1-2 minutes to ensure thorough mixing. If an emulsion (a third layer) forms, centrifuge at a higher speed (~3000 x g) for 5-10 minutes to break it.

  • Salting Out: For more polar amines, adding a salt like sodium chloride or sodium sulfate to the plasma can decrease the analyte's solubility in the aqueous phase and drive it into the organic layer, improving recovery.

Q3: I switched to Solid-Phase Extraction (SPE), but my analyte won't stick to the C18 cartridge (reversed-phase). Why?

A3: This is a classic mistake with basic compounds. A standard C18 (reversed-phase) sorbent retains compounds primarily through hydrophobic interactions.[14] However, at the acidic or neutral pH of a diluted plasma sample, your analyte is protonated (charged) and thus highly polar. It has very little affinity for the non-polar C18 sorbent and will pass right through during the loading step.[15]

The Right Tool for the Job: Ion-Exchange SPE

For a chargeable basic compound, the most effective retention mechanism is ion exchange.[16] A strong cation-exchange (SCX) or a mixed-mode polymeric cation-exchange (e.g., MCX) sorbent is the ideal choice. These sorbents have negatively charged functional groups that form a strong electrostatic bond with your positively charged analyte.

Extraction MethodPrimary MechanismProsCons for N-Methyl-1-phenylbutan-1-amine
Protein Precipitation SolubilizationFast, simple, inexpensive.Low selectivity, high matrix effects, risk of co-precipitation.
Liquid-Liquid Extraction PartitioningHigh recovery, clean extracts.pH-dependent, can form emulsions, not easily automated.[17]
Reversed-Phase SPE Hydrophobic InteractionGood for non-polar compounds.Very poor retention for the charged form of the analyte.
Mixed-Mode Cation Exchange SPE Ion Exchange & HydrophobicHighly selective , provides the cleanest extracts, reduces matrix effects.More complex method development.

Troubleshooting Protocol: Developing a Mixed-Mode SPE Method

This "Load-Wash-Elute" protocol ensures maximum analyte retention and matrix removal.

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the cartridge. This activates the sorbent.

  • Equilibrate: Pass 1 mL of 2-4% phosphoric acid or formic acid through the cartridge. This ensures the ion-exchange sites are ready to bind. Do not let the cartridge go dry.

  • Load: Dilute the plasma sample 1:1 with 2-4% phosphoric acid or formic acid to ensure the analyte is fully protonated (positively charged). Load this mixture slowly onto the cartridge.

  • Wash 1 (Polar): Wash with 1 mL of the acidic solution (e.g., 2% formic acid). This removes polar interferences.

  • Wash 2 (Non-Polar): Wash with 1 mL of methanol. This removes lipids and other non-polar interferences that are weakly bound by hydrophobic interaction. Your analyte will remain strongly bound by ion exchange.

  • Elute: This is the critical step. To release your analyte, you must neutralize it. Prepare an elution solvent of 5% ammonium hydroxide in methanol . The high pH neutralizes the analyte's charge, breaking the ionic bond with the sorbent, and the methanol elutes it.

  • Evaporate & Reconstitute: Dry the eluate under nitrogen and reconstitute in your mobile phase for LC-MS analysis.

Part 2: LC-MS Analysis & Matrix Effects

If you are confident in your extraction recovery but still see a low signal, the problem may lie in the analytical phase.

Q4: My recovery seems fine, but my signal is suppressed and variable in the mass spectrometer. What is happening?

A4: You are likely observing matrix effects , specifically ion suppression.[18] This occurs when co-eluting molecules from the plasma matrix (e.g., phospholipids, salts) compete with your analyte for ionization in the MS source.[19] They essentially "steal" the charge that your analyte needs to be detected, suppressing its signal. Basic compounds are particularly susceptible to this.[18]

Troubleshooting Protocol: Diagnosing and Mitigating Matrix Effects

  • Diagnosis via Post-Column Infusion: The definitive way to diagnose matrix effects is with a post-column infusion experiment.[20]

    • Continuously infuse a standard solution of your analyte into the flow path after the analytical column but before the MS source.

    • Inject a blank, extracted plasma sample.

    • If you see a dip in the constant analyte signal at the retention time of your analyte, you have confirmed ion suppression from co-eluting matrix components.[20]

  • Improve Chromatographic Separation: The best way to beat matrix effects is to chromatographically separate your analyte from the interfering matrix components.

    • Increase Organic Content: Try a steeper, faster gradient to elute your analyte earlier or later.

    • Consider HILIC: For polar basic drugs, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase.[21][22][23][24] In HILIC, polar compounds are retained more strongly, which often elutes them away from the bulk of the non-polar matrix interferences like phospholipids.

  • Improve Sample Cleanup: If chromatography changes don't work, your sample is not clean enough. Revisit your extraction method. A switch from PPT to a well-developed SPE method is the most effective solution.[25]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard is a version of your analyte labeled with stable isotopes (e.g., ¹³C, ²H). It will co-elute and experience the same ion suppression as your analyte. By measuring the ratio of the analyte to the SIL-IS, the variability from suppression can be mathematically corrected, which is a requirement for regulatory submissions.[3][26]

Q5: I see peak tailing and my recovery gets worse with each injection. What's the cause?

A5: This is a strong indicator of non-specific binding or adsorption within your LC system.[8] The protonated amine is electrostatically attracted to any available negatively charged sites, particularly exposed silanols on the surface of the column packing, frits, or even glass vials. This causes peak tailing and irreversible adsorption, leading to analyte loss (carryover).

Troubleshooting Protocol: Preventing Non-specific Binding

  • Use Low-Adsorption Vials: Switch from standard glass to silanized or polypropylene autosampler vials.

  • Optimize Mobile Phase pH: For reversed-phase, ensure your mobile phase pH is low (e.g., pH 2.5-3.5 using formic or acetic acid). This keeps your analyte consistently protonated but, more importantly, it suppresses the ionization of surface silanol groups (Si-O⁻ to Si-OH), minimizing the electrostatic attraction.

  • Use a Modern, End-capped Column: Older C18 columns have many residual silanols. Use a modern, high-purity silica column that is thoroughly end-capped. Better yet, use a column with a polar-embedded or polar-endcapped phase, which provides a "water-sheath" that shields the analyte from the silica surface.

  • Consider a "Sacrificial Lamb": In some difficult cases, adding a small amount of a competing, more basic amine (like triethylamine, ~0.1%) to the mobile phase can help. It will bind to the active sites, leaving fewer available to trap your analyte. Caution: This can suppress MS ionization and should be used as a last resort.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Vertex AI Search. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • Vertex AI Search. (2025, August 6). Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Reddit. (2022, September 28). What is the pKa value of these hydrogens, and how can you tell the difference?. Retrieved from [Link]

  • Chypre, M., & D’Hondt, M. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(5), 1433-1449.
  • Wiskur, S. L., et al. (2001). pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic Acids—Implications for Sensor Design. Organic Letters, 3(9), 1311-1314.
  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Nevado, J. J. B., et al. (2005). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion.
  • Peng, S. X., et al. (2000). Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries. Analytical Chemistry, 72(2), 261-266.
  • Agilent Technologies. Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Waters Corporation. Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Retrieved from [Link]

  • Waters Corporation. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Retrieved from [Link]

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Aurand, C., et al.
  • Peng, S. X., et al. (2000). Automated high-throughput liquid-liquid extraction for initial purification of combinatorial libraries. Analytical Chemistry, 72(2), 261-6.
  • Deadman, B. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1844-1849.
  • Organomation. What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • PubChem. N-methyl-1-phenylbutan-1-imine. Retrieved from [Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry.
  • Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?. Retrieved from [Link]

  • Kortt, A. A., et al. (1997). Nonspecific amine immobilization of ligand can be a potential source of error in BIAcore binding experiments and may reduce binding affinities. Analytical Biochemistry, 253(1), 103-11.
  • Supelco. Guide to Solid Phase Extraction.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Stoll, D. R. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • Al-Rimawi, F. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Iranian Chemical Society, 19(10), 4047-4061.
  • ResearchGate. (2025, August 5). Matrix effect in a view of LC-MS/MS: An overview.
  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • SCION Instruments. (2024, May 14). Sample Preparation – Liquid-Liquid Extraction. Retrieved from [Link]

  • Phenomenex. Technical Tip: Troubleshooting SPE. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-phenylbutan-1-amine. Retrieved from [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • Agilent Technologies.
  • BenchChem. (2025, December).
  • Chromatography Forum. (2007, September 21). Plasma Protein Precipitation. Retrieved from [Link]

  • LCGC International. (2019, March 6). Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses. Retrieved from [Link]

  • Angene Chemical. N-Methyl-4-phenylbutan-1-amine(CAS# 4265-99-0). Retrieved from [Link]

  • Muszyńska, B., et al. (2020). Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. Molecules, 25(19), 4498.
  • Arosio, P., et al. (2022). Surface interaction patches link non-specific binding and phase separation of antibodies.
  • NIST. 1-Butanamine, N-methyl-. Retrieved from [Link]

  • ResearchGate. Detection of Amines and Unprotected Amino Acids in Aqueous Conditions by Formation of Highly Fluorescent Iminium Ions. Retrieved from [Link]

Sources

Validation & Comparative

Structural Validation of N-Methyl-1-phenylbutan-1-amine: A Comparative Guide to 1H NMR vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for NMR in Amine Validation

In the synthesis of CNS-active fragments like N-Methyl-1-phenylbutan-1-amine , researchers often rely on LC-MS for rapid confirmation. However, mass spectrometry alone is insufficient for establishing regiochemical certainty. While LC-MS confirms the molecular mass (


), it struggles to distinguish between constitutional isomers—such as the N-methylated product versus a ring-methylated primary amine (e.g., 1-(toluidine)butan-1-amine) or chain isomers (isobutyl vs. n-butyl).

This guide objectively compares Proton Nuclear Magnetic Resonance (


H NMR)  against LC-MS, demonstrating why NMR remains the "gold standard" for definitive structural confirmation of secondary benzylic amines. We provide expected spectral data, a self-validating interpretation protocol, and a decision framework for choosing the right analytical tool.

Comparative Analysis: 1H NMR vs. LC-MS

The following table contrasts the performance of 1H NMR against Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific molecular class.

Feature1H NMR (600 MHz) LC-MS (ESI+) Critical Insight
Structural Specificity High. Defines connectivity. Can distinguish N-methyl from C-methyl and linear vs. branched alkyl chains.Medium. Confirms mass and formula. Fragmentation patterns can be ambiguous for isomers.NMR is required to prove the methyl group is attached to the Nitrogen, not the phenyl ring.
Regio-Isomerism Definitive. Coupling constants (

) reveal exact substitution patterns.
Inferential. Requires authentic standards for retention time comparison.NMR proves the amine is at the C1 position (benzylic) via integration and splitting.
Sample Requirement High. typically 2-10 mg for decent S/N in reasonable time.Low. Nanogram to picogram levels.LC-MS is preferred for trace impurity analysis; NMR for bulk lot release.
Quantitation Absolute. qNMR does not require a reference standard of the analyte.Relative. Requires a calibration curve with a pure standard.Use qNMR for potency assignment of the reference standard itself.

Technical Deep Dive: Interpreting the 1H NMR Spectrum

To validate N-Methyl-1-phenylbutan-1-amine , you must confirm four distinct structural regions. The shifts below are reported in Chloroform-


 (CDCl

) relative to TMS (

0.0).
The Molecule

Structure: Ph-CH(NHMe)-CH


-CH

-CH

Region A: The Aromatic Anchor ( 7.1 – 7.4 ppm)
  • Signal: Multiplet, Integration = 5H.

  • Interpretation: A mono-substituted benzene ring typically appears as a overlapping multiplet in this region.

  • Validation Check: If the integration is 4H, you have likely alkylated the ring (wrong regioisomer). If the pattern is two distinct doublets (AA'BB'), you have a para-substitution, indicating a failed synthesis or wrong starting material.

Region B: The Benzylic "Gatekeeper" ( 3.4 – 3.6 ppm)
  • Signal: Triplet or doublet of doublets (dd), Integration = 1H.

  • Mechanistic Insight: This proton is attached to the chiral center (C1). It is deshielded by both the aromatic ring (anisotropy) and the electronegative nitrogen.

  • Connectivity: This peak must show coupling to the adjacent methylene protons (C2-H) of the butyl chain.

  • Diagnostic Value: If this peak is a singlet, your butyl chain is missing (or you have a quaternary center). If it is at

    
     2.6, it is a primary benzylic amine (missing the inductive effect of the N-methyl).
    
Region C: The N-Methyl Fingerprint ( 2.2 – 2.4 ppm)
  • Signal: Singlet, Integration = 3H.

  • Interpretation: This is the smoking gun for the N-methyl group.

  • Differentiation:

    • N-Methyl:

      
       ~2.3 ppm (Singlet).
      
    • Ring-Methyl (Tolyl):

      
       ~2.1 ppm (Singlet), but would reduce aromatic integration to 4H.
      
    • Terminal-Methyl (from chain):

      
       < 1.0 ppm (Triplet).
      
Region D: The Butyl Chain ( 0.8 – 1.9 ppm)
  • C2-Methylene:

    
     ~1.6 - 1.8 ppm (Multiplet, 2H).
    
  • C3-Methylene:

    
     ~1.2 - 1.4 ppm (Multiplet, 2H).
    
  • C4-Methyl:

    
     ~0.8 - 0.9 ppm (Triplet, 3H).
    
  • Validation: The triplet splitting of the terminal methyl confirms a linear chain. A doublet here would indicate an iso-butyl group (branching).

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-quality data suitable for publication or regulatory submission.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the oily amine or its hydrochloride salt.

  • Solvent Selection:

    • Free Base: Use CDCl

      
        (Chloroform-d). It prevents amine proton exchange broadening often seen in wet solvents.
      
    • HCl Salt: Use DMSO-

      
        or CD
      
      
      
      OD
      . Note that in CD
      
      
      OD, the NH proton will exchange and disappear.
  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (critical for resolution).

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H zg30.

  • Scans (ns): 16 (minimum) to 64 (for clean 13C satellites check).

  • Relaxation Delay (D1): Set to

    
     5 seconds to ensure accurate integration of the aromatic protons vs. the methyl groups.
    
Step 3: Processing & Logic Check
  • Phase & Baseline: Apply automatic correction.

  • Reference: Calibrate TMS to 0.00 ppm or residual CHCl

    
     to 7.26 ppm.
    
  • Integration: Normalize the aromatic region to 5.00.

    • Pass Criteria: The N-methyl singlet must integrate to 3.00 (

      
       0.1).
      
    • Pass Criteria: The terminal methyl triplet must integrate to 3.00 (

      
       0.1).
      

Visualizing the Decision Logic

The following diagram illustrates the logical workflow for confirming the structure, highlighting where NMR provides data that LC-MS cannot.

StructuralValidation Start Synthesized Product (Candidate: N-Methyl-1-phenylbutan-1-amine) LCMS Step 1: LC-MS Screening Start->LCMS MassCheck Mass = 163/164 Da? LCMS->MassCheck FailMass Discard: Wrong Formula MassCheck->FailMass No NMR Step 2: 1H NMR (CDCl3) MassCheck->NMR Yes AromaticCheck Aromatic Region (7.1-7.4 ppm) NMR->AromaticCheck IntegCheck Integration = 5H? AromaticCheck->IntegCheck RegioFail Fail: Ring Substitution Detected IntegCheck->RegioFail No (<5H) BenzylicCheck Benzylic Proton (~3.5 ppm) IntegCheck->BenzylicCheck Yes SplitCheck Triplet/DD Pattern? BenzylicCheck->SplitCheck SplitCheck->FailMass No (Wrong Chain) MethylCheck N-Methyl Group (~2.3 ppm) SplitCheck->MethylCheck Yes SingletCheck Singlet Integration 3H? MethylCheck->SingletCheck SingletCheck->RegioFail No (Wrong Isomer) Final CONFIRMED STRUCTURE Regiochemistry & Connectivity Validated SingletCheck->Final Yes

Caption: Figure 1. Logical decision tree for structural validation, prioritizing NMR for regiochemical confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for chemical shift principles).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Wishart, D. S., et al. (2022). "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Research. (For general secondary amine shift data). [Link]

  • Elyashberg, M., & Williams, A. (2015). Computer-Assisted Structure Elucidation: Organic Chemistry. Royal Society of Chemistry. [Link]

  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. (Authoritative online resource for chemical shifts).[2][3] [Link]

Sources

Mass fragmentation pattern analysis of N-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Isomeric Differentiation

Executive Summary

Objective: This guide provides a technical analysis of the mass spectral behavior of N-Methyl-1-phenylbutan-1-amine (


, MW 163.26), a structural isomer of methamphetamine and N-ethylamphetamine.

Significance: In forensic toxicology and pharmaceutical impurity profiling, distinguishing positional isomers is critical. While methamphetamine acts as a central nervous system stimulant, its regioisomers (like the title compound) often possess distinct pharmacological profiles but nearly identical molecular weights and retention indices. This guide establishes the m/z 120 fragment ion as the definitive diagnostic marker for N-Methyl-1-phenylbutan-1-amine, contrasting it with the m/z 58 and m/z 72 base peaks typical of its illicit isomers.

Part 1: Structural Analysis & Fragmentation Mechanics

To accurately identify N-Methyl-1-phenylbutan-1-amine, one must understand the governing mechanism of its fragmentation:


-Cleavage initiated by the radical site on the nitrogen atom. 
The Mechanism: Why m/z 120?

Under Electron Ionization (EI) at 70 eV, the molecular ion (


, m/z 163) forms by ejecting a lone-pair electron from the nitrogen. The radical cation stabilizes itself by cleaving the C-C bond adjacent (

) to the nitrogen.[1]

For N-Methyl-1-phenylbutan-1-amine, there are two potential


-cleavage pathways:
  • Path A (Dominant): Loss of the propyl radical (

    
    , 43 Da). This retains the phenyl ring conjugated with the iminium ion, forming a highly stable resonance structure at m/z 120 .
    
  • Path B (Minor): Loss of the phenyl radical (

    
    , 77 Da). This forms an aliphatic iminium ion at m/z 86 .
    

Note: According to Stevenson’s Rule, the positive charge remains on the fragment with the lower ionization energy. However, in this specific benzylic-like system, the conjugation of the double bond with the phenyl ring in Path A provides superior stability, making m/z 120 the base peak (100% abundance).

Visualization of Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways and the resulting diagnostic ions.

FragmentationPathway M_Ion Molecular Ion (M+) [Ph-CH(NHMe)-C3H7]+. m/z 163 Path_A Path A: Loss of Propyl Radical (- C3H7•) M_Ion->Path_A Path_B Path B: Loss of Phenyl Radical (- C6H5•) M_Ion->Path_B Ion_120 Base Peak Ion [Ph-CH=NHMe]+ m/z 120 (Resonance Stabilized) Path_A->Ion_120 Dominant Pathway Ion_86 Minor Fragment [C3H7-CH=NHMe]+ m/z 86 Path_B->Ion_86 Minor Pathway

Figure 1: Competitive


-cleavage pathways. The retention of the phenyl ring in the cation (Path A) distinguishes this compound from standard amphetamines.
Part 2: Comparative Analysis vs. Alternatives

The primary challenge in analyzing this compound is distinguishing it from isobaric "alternatives"—specifically, controlled substances like Methamphetamine and N-Ethylamphetamine.

Table 1: Diagnostic Ion Comparison (EI-MS)
FeatureN-Methyl-1-phenylbutan-1-amine Methamphetamine (Alternative 1)N-Ethylamphetamine (Alternative 2)
Structure Type

-Phenyl amine

-Phenyl amine

-Phenyl amine
Base Peak (100%) m/z 120 m/z 58 m/z 72
Mechanism Loss of Propyl radicalLoss of Benzyl radicalLoss of Benzyl radical
Secondary Ions m/z 91 (Tropylium), 77m/z 91 (Tropylium)m/z 91 (Tropylium)
Molecular Ion m/z 163 (Weak)m/z 149 (Weak)m/z 163 (Weak)
Analysis of Performance
  • Specificity: The m/z 120 ion is highly specific. Standard amphetamines (where the phenyl ring is separated from the nitrogen by two carbons) almost invariably cleave the benzylic bond, losing the entire aromatic system as a neutral radical. This leaves a low-mass aliphatic amine ion (m/z 58 or 72).

  • Interference Risk: N-Methyl-1-phenylbutan-1-amine retains the aromatic ring in its primary fragment. This shift from low mass (58/72) to mid-mass (120) moves the diagnostic peak away from the high-noise low-mass region often seen in biological matrices.

Part 3: Experimental Protocols

To replicate these results, the following protocols for GC-MS (Hard Ionization) and LC-QTOF (Soft Ionization) are recommended.

Protocol A: GC-MS (Electron Ionization)

Recommended for initial identification and library matching.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

    • Derivatization is optional but not required for this secondary amine; however, if peak tailing occurs, use PFPA (Pentafluoropropionic anhydride).

  • GC Parameters (Agilent 7890/5977 eq):

    • Column: HP-5MS or Rtx-5MS (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split 20:1, 250°C.

    • Oven Program: 60°C (hold 1 min)

      
       15°C/min 
      
      
      
      280°C (hold 3 min).
  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: 40–350 amu.

    • Solvent Delay: 3.0 min.

Protocol B: LC-QTOF (Electrospray Ionization)

Recommended for exact mass confirmation and complex mixture analysis.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Conditions:

    • Ionization: ESI Positive Mode.

    • Precursor Ion:

      
       (Calculated).
      
    • Collision Energy: Ramp 10–40 eV.

    • Key Transition: Look for loss of methylamine (

      
      , -31 Da) 
      
      
      
      m/z 133.
Part 4: Decision Tree for Identification

Use this logic flow to interpret unknown spectra suspected to contain


 isomers.

DecisionTree Start Unknown Spectrum (Suspected C11H17N Isomer) Check_M Is Molecular Ion m/z 163 visible? Start->Check_M Check_Base Check Base Peak (100%) Check_M->Check_Base Yes (or M-1) Res_58 Base Peak: 58 Indicates: Methamphetamine (C10H15N - Homolog) Check_Base->Res_58 Res_72 Base Peak: 72 Indicates: N-Ethylamphetamine OR N-Methyl-1-phenylbutan-2-amine Check_Base->Res_72 Res_120 Base Peak: 120 Indicates: N-Methyl-1-phenylbutan-1-amine Check_Base->Res_120 Confirm Confirmation: Check for Tropylium (m/z 91) and Phenyl (m/z 77) Res_120->Confirm

Figure 2: Analytical decision tree for differentiating N-Methyl-1-phenylbutan-1-amine from common forensic isomers.

References
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Electron Ionization Mass Spectra of Amines. NIST Standard Reference Data. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). SWGDRUG Mass Spectral Library: Version 3.12.[Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Alpha-Cleavage mechanisms).
  • PubChem. (2024).[2] Compound Summary: N-Methyl-1-phenylbutan-1-amine.[2] National Library of Medicine. [Link](Note: Link directs to the imine/amine related record for structural verification).

  • Awad, T., et al. (2010). "GC-MS studies on side chain regioisomers related to substituted methylenedioxyphenethylamines." Journal of Chromatographic Science. [Link]

Sources

A Comprehensive Guide to FTIR Spectral Data Validation for N-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the validation of N-Methyl-1-phenylbutan-1-amine. It is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for compound identification and quality control. We will explore the theoretical underpinnings of FTIR analysis, present detailed experimental protocols, and discuss the critical aspects of data validation in a regulated environment.

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis

N-Methyl-1-phenylbutan-1-amine is a secondary amine with a structure that presents several characteristic vibrational modes, making it an ideal candidate for analysis by FTIR spectroscopy. This technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, providing information about its functional groups and overall structure. In the pharmaceutical industry, FTIR is a cornerstone for raw material identification, in-process monitoring, and final product quality control due to its speed, specificity, and non-destructive nature.[1][2]

The United States Pharmacopoeia (USP) recognizes infrared spectroscopy as one of the most conclusive single tests for substance identity.[1] However, the reliability of this "fingerprint" is contingent upon a rigorously validated system, encompassing the instrument, the method, and the data integrity. This guide will walk you through the essential steps to ensure your FTIR data for N-Methyl-1-phenylbutan-1-amine is accurate, reliable, and compliant with regulatory expectations.

Experimental Design: Acquiring High-Quality FTIR Spectra

The quality of an FTIR spectrum is paramount for accurate identification and validation. The choice of sampling technique and instrumental parameters directly impacts the spectral features. For N-Methyl-1-phenylbutan-1-amine, which may be a liquid or a solid, Attenuated Total Reflectance (ATR) FTIR is a highly suitable technique. ATR-FTIR allows for the direct analysis of samples with minimal preparation, making it a rapid and convenient method.[3][4]

Step-by-Step Protocol for ATR-FTIR Analysis:

  • Instrument Preparation: Ensure the FTIR spectrometer is properly qualified (IQ/OQ/PQ). This includes verifying wavenumber accuracy and resolution performance as per pharmacopoeial guidelines or internal standards.[2][5][6]

  • Background Spectrum: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide). This is crucial to subtract the spectral contributions of the instrument and the ambient environment (e.g., CO2 and water vapor).

  • Sample Application: Apply a small, representative sample of N-Methyl-1-phenylbutan-1-amine directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Acquire the sample spectrum. Typical parameters for a high-quality spectrum include a resolution of 4 cm⁻¹ and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction if necessary and baseline correction to ensure a flat baseline for accurate peak identification.

Diagram: Workflow for FTIR Spectral Acquisition and Initial Validation

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Initial Check cluster_val Validation inst_qual Instrument Qualification (IQ/OQ/PQ) bg_acq Acquire Background Spectrum inst_qual->bg_acq sample_prep Sample Preparation/Application bg_acq->sample_prep spec_acq Acquire Sample Spectrum sample_prep->spec_acq data_proc Data Processing (e.g., ATR Correction) spec_acq->data_proc spec_comp Compare with Reference Spectrum data_proc->spec_comp peak_assign Peak Assignment & Interpretation spec_comp->peak_assign pass_fail Pass/Fail Decision peak_assign->pass_fail

Caption: A streamlined workflow for acquiring and initially validating an FTIR spectrum.

Spectral Interpretation: Identifying Key Functional Groups

The FTIR spectrum of N-Methyl-1-phenylbutan-1-amine should exhibit characteristic absorption bands corresponding to its functional groups. A thorough understanding of these peaks is crucial for confirming the compound's identity and for identifying potential impurities.

Expected Vibrational Modes for N-Methyl-1-phenylbutan-1-amine:

  • N-H Stretch: As a secondary amine, a single, relatively weak absorption band is expected in the region of 3300-3500 cm⁻¹.[7] The absence of a strong, broad band in this region helps to rule out the presence of primary amines or significant water content.

  • C-H Stretches (Aromatic): The monosubstituted benzene ring will show C-H stretching vibrations typically above 3000 cm⁻¹ (around 3030 cm⁻¹).[8][9]

  • C-H Stretches (Aliphatic): The butyl and methyl groups will exhibit C-H stretching vibrations below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ range.

  • C=C Stretches (Aromatic): The benzene ring will have characteristic in-ring C=C stretching vibrations, often appearing as a series of peaks in the 1450-1600 cm⁻¹ region.[8] Two of the most prominent are usually found near 1500 cm⁻¹ and 1600 cm⁻¹.[8]

  • N-H Bend: The N-H bending vibration for secondary amines can be observed in the 1560-1620 cm⁻¹ region.[10]

  • C-H Bends (Aromatic "Out-of-Plane"): For a monosubstituted benzene ring, strong absorption bands due to out-of-plane C-H bending are expected between 710-770 cm⁻¹ and around 690 cm⁻¹.[11] These are highly diagnostic for the substitution pattern of the aromatic ring.

Table 1: Key FTIR Absorption Bands for N-Methyl-1-phenylbutan-1-amine

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityComments
N-H Stretch3300 - 3500Weak to MediumCharacteristic of a secondary amine.[7]
Aromatic C-H Stretch> 3000 (e.g., 3030)MediumIndicates unsaturated C-H bonds.[8][9]
Aliphatic C-H Stretch< 3000 (e.g., 2850-2960)StrongIndicates saturated C-H bonds.
Aromatic C=C Stretch1450 - 1600Medium to StrongMultiple bands are characteristic of the benzene ring.[8]
N-H Bend1560 - 1620MediumConfirms the presence of a secondary amine.[10]
Aromatic C-H "Out-of-Plane" Bend710 - 770 and ~690StrongHighly indicative of a monosubstituted benzene ring.[11]

Diagram: Molecular Structure and Key Vibrational Modes of N-Methyl-1-phenylbutan-1-amine

Molecule_Vibrations mol nh_stretch N-H Stretch (3300-3500 cm⁻¹) mol->nh_stretch arom_ch_stretch Aromatic C-H Stretch (>3000 cm⁻¹) mol->arom_ch_stretch aliph_ch_stretch Aliphatic C-H Stretch (<3000 cm⁻¹) mol->aliph_ch_stretch arom_cc_stretch Aromatic C=C Stretch (1450-1600 cm⁻¹) mol->arom_cc_stretch

Caption: Key vibrational modes of N-Methyl-1-phenylbutan-1-amine.

Comparative Analysis: Distinguishing from Related Structures and Impurities

A critical aspect of spectral validation is ensuring the method can discriminate the target compound from structurally similar molecules, including potential starting materials, byproducts, and degradation products.

Potential Impurities in the Synthesis of N-Methyl-1-phenylbutan-1-amine:

  • Starting Materials: For example, 1-phenylbutan-1-one and methylamine.

  • Byproducts: Such as the corresponding imine, N-methyl-1-phenylbutan-1-imine.

  • Related Isomers: For instance, N-Methyl-3-phenylbutan-1-amine.

Table 2: Comparative FTIR Analysis

CompoundKey Differentiating Peak(s) (cm⁻¹)Rationale for Differentiation
N-Methyl-1-phenylbutan-1-amine ~3350 (N-H stretch), ~730 & ~690 (mono-subst. bend) Presence of secondary amine N-H and characteristic aromatic substitution pattern.
1-Phenylbutan-1-one (Starting Material)~1685 (C=O stretch)Absence of N-H stretch and presence of a strong carbonyl peak.
Methylamine (Starting Material)~3300-3500 (two N-H stretches)Primary amine shows two N-H stretching bands.
N-methyl-1-phenylbutan-1-imine (Byproduct)~1650 (C=N stretch)Absence of N-H stretch and presence of an imine C=N stretch.
N-Methyl-3-phenylbutan-1-amine (Isomer)Similar to target, but fingerprint region may differSubtle shifts in the fingerprint region (below 1500 cm⁻¹) would be the primary differentiator.

This comparative analysis highlights the specificity of the FTIR method. By focusing on these key differentiating peaks, one can confidently identify N-Methyl-1-phenylbutan-1-amine and detect the presence of common impurities.

Method Validation and Regulatory Compliance

For use in a regulated environment, the FTIR method for identifying N-Methyl-1-phenylbutan-1-amine must be validated. This involves demonstrating that the method is suitable for its intended purpose. Furthermore, compliance with regulations such as the FDA's 21 CFR Part 11 is crucial for data integrity.[12]

Key Validation Parameters:

  • Specificity: As demonstrated in the comparative analysis, the method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Robustness: The method should be insensitive to small, deliberate variations in method parameters, such as different analysts or minor changes in ambient temperature.

  • System Suitability: Performed before each analysis, this ensures the instrument is performing correctly. This can involve running a standard material, such as polystyrene, and verifying that key peaks are within acceptable wavenumber limits.[1]

Data Integrity and 21 CFR Part 11 Compliance:

  • Access Control: The FTIR software should have features to restrict access to authorized users.[12]

  • Audit Trails: All actions, from data acquisition to processing and reporting, must be recorded in a secure, computer-generated, time-stamped audit trail.

  • Electronic Signatures: When used, electronic signatures must be linked to their respective electronic records and include the printed name of the signer, the date and time of the signature, and the meaning of the signature (e.g., review, approval).

Conclusion

FTIR spectroscopy is a powerful and reliable technique for the identification and validation of N-Methyl-1-phenylbutan-1-amine. By following a systematic approach that includes proper experimental design, thorough spectral interpretation, and rigorous method validation, researchers and quality control professionals can ensure the generation of high-quality, defensible data. This guide provides a framework for achieving this, emphasizing the importance of scientific integrity and regulatory compliance in the pharmaceutical industry.

References

  • Smith, B. C. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 35(12), 10-15. [Link]

  • Cottrell, A. C., et al. (2016). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Molecules, 21(9), 1129. [Link]

  • Chemistry Learner. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Smith, B. C. (2020). The Infrared Spectroscopy of Alkenes. Spectroscopy, 35(9), 22-26. [Link]

  • Bellamy, L. J. (1954). The infrared spectra of secondary amines and their salts. Journal of the Chemical Society (Resumed), 4221-4225. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

  • PubChem. N-methyl-1-phenylbutan-1-imine. [Link]

  • LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. In Chemistry LibreTexts. [Link]

  • Hudson, R. L., et al. (2022). Characterization of monosubstituted benzene ices. The Planetary Science Journal, 3(10), 237. [Link]

  • PubChem. 2-(Methanesulfonyl)-N-methyl-1-phenylbutan-1-amine. [Link]

  • Pharmaceutical Technology. (2011). FT-IR Identification: the Expertise Required To Ensure Compliance. [Link]

  • Shimadzu. FDA 21 CFR Part 11 and Compliance for FTIR. [Link]

  • Royal Society of Chemistry. Supporting Information - Contents. [Link]

  • Bruker. How to use FT-IR spectroscopy compliant to regulations in pharmaceutical industry. [Link]

  • Smith, B. C. (2020). Analysis of FDA Infrared 483 Citations: Have You a Data Integrity Problem? Spectroscopy, 35(11), 14-21. [Link]

  • All In One Chemistry. (2023, March 17). FTIR-26 || FTIR spectrum of Amines || Diff b/w Pri, Sec & Ter amines || FTIR spectroscopy [Video]. YouTube. [Link]

  • Agilent. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. [Link]

  • de la Torre, P., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 29(4), 849. [Link]

  • Glassford, S. E., Byrne, B., & Kazarian, S. G. (2013). Recent applications of ATR FTIR spectroscopy and imaging to proteins. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(12), 2849-2858. [Link]

  • Pharmaffiliates. 3-Methyl-2-phenylbutan-1-amine. [Link]

  • NIST. 1-Butanamine, N-methyl-. In NIST Chemistry WebBook. [Link]

  • LibreTexts. (2022). 15.10: Amines - Structures and Names. In Chemistry LibreTexts. [Link]

  • Sun, D., Zhang, L., & Wang, J. (2009). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Rasayan Journal of Chemistry, 2(2), 485-490. [Link]

  • SpectraBase. N-Methyl-1,2-phenylenediamine. [Link]

  • SpectraBase. N-Methyl-4-phenylbutan-2-amine. [Link]

Sources

A Comparative Guide to the Pharmacological Potency of N-Methyl-1-phenylbutan-1-amine and Methamphetamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of the pharmacological potency of N-Methyl-1-phenylbutan-1-amine (NM-PBA) and the well-characterized psychostimulant, d-methamphetamine. While structurally related, these compounds exhibit significant differences in their interaction with monoamine transporters, which dictates their overall potency. This document synthesizes available in vitro data, discusses the underlying structure-activity relationships, and provides standardized experimental protocols for assessing psychostimulant activity. The evidence indicates that d-methamphetamine is a substantially more potent dopamine and norepinephrine transporter ligand compared to NM-PBA and its close analogs, a difference primarily attributable to the length of the alkyl group at the alpha-carbon position.

Introduction

Methamphetamine is a potent central nervous system (CNS) stimulant of the phenethylamine and amphetamine classes, with a well-documented history of both medical use and widespread abuse. Its primary mechanism involves powerful activity at dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT) transporters.[1] N-Methyl-1-phenylbutan-1-amine (also known as N-methyl-α-propylphenethylamine) is a structural analog of methamphetamine. The core difference lies in the substitution at the alpha-carbon of the phenethylamine skeleton: methamphetamine possesses a methyl group, whereas NM-PBA possesses a propyl group.

Understanding the comparative potency of these two molecules is critical for several fields. For medicinal chemists, it provides insight into the structure-activity relationships (SAR) that govern stimulant potency. For pharmacologists and toxicologists, it helps predict the physiological effects and abuse potential of novel psychoactive substances. This guide will objectively compare these compounds by examining their mechanisms of action and presenting quantitative data from relevant experimental paradigms.

Pharmacology and Mechanism of Action

The primary psychoactive effects of both methamphetamine and related analogs are mediated by their interaction with presynaptic monoamine transporters.[2] These transporters are responsible for clearing dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft, thereby terminating the neurotransmitter signal.

These drugs typically function in two ways:

  • Reuptake Inhibition: They bind to the transporter protein, competitively inhibiting the reuptake of the endogenous neurotransmitter from the synapse.[3]

  • Transporter-Mediated Release (Efflux): They can serve as substrates for the transporters, being taken up into the presynaptic terminal. Once inside, they disrupt the pH gradient of synaptic vesicles via the vesicular monoamine transporter 2 (VMAT2), causing an accumulation of neurotransmitters in the cytoplasm.[4] This action ultimately reverses the direction of the plasma membrane transporters (DAT, NET, SERT), causing a massive, non-vesicular release of neurotransmitters into the synapse.[4]

The potency of a given stimulant is therefore a function of its binding affinity (Ki) for these transporters and its efficacy (EC50) at inducing neurotransmitter release.

Mechanism_of_Action Figure 1: Mechanism of Action at the Dopaminergic Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Synaptic Vesicle (DA Storage) vmat VMAT2 vesicle->vmat DA uptake da_cytosol Cytosolic DA vmat->da_cytosol dat Dopamine Transporter (DAT) da_cytosol->dat 3. Induces DA Efflux (Reverse Transport) da_synapse DA dat->da_synapse receptors Dopamine Receptors da_synapse->receptors Signal drug Methamphetamine or Analog drug->da_cytosol 2. Enters Neuron drug->dat 1. Blocks Reuptake

Caption: Mechanism of Action at the Dopaminergic Synapse.

Comparative Potency Analysis: Experimental Data

Direct pharmacological data for N-Methyl-1-phenylbutan-1-amine is scarce in peer-reviewed literature. Therefore, we will compare d-methamphetamine with a very close structural analog, α-Ethyl-N-methylphenethylamine (MEPEA) , for which in vitro data is available. MEPEA and NM-PBA are isomers, differing in the position of the alkyl chain extension relative to the phenyl ring, but provide a reasonable proxy for understanding the impact of increasing the alkyl chain length.

In Vitro Potency at Monoamine Transporters

The primary measure of a drug's potency at a transporter is its binding affinity (Ki) or its ability to inhibit transporter function (IC50). A lower value indicates a higher potency. For releasing agents, potency is measured by the concentration required to elicit 50% of the maximal release effect (EC50).

Causality Behind Experimental Choice: In vitro transporter assays using either transfected cell lines or synaptosomes are fundamental in psychostimulant research. They isolate the drug's interaction with its molecular targets (DAT, NET, SERT) from confounding metabolic, pharmacokinetic, or systemic factors. This provides the cleanest possible measure of molecular potency, which is the foundation for understanding a drug's in vivo effects.

Table 1: Comparative In Vitro Potencies

CompoundTransporterPotency MetricValue (nM)Source(s)
d-Methamphetamine hDATKᵢ (inhibition)640[1][5]
hNETKᵢ (inhibition)~100[1][5]
hSERTKᵢ (inhibition)20,000 - 40,000[1][5]
α-Ethyl-N-methylphenethylamine (MEPEA) *DATEC₅₀ (release)179 - 225[6]
NETEC₅₀ (release)58[6]
SERTEC₅₀ (release)4,698[6]

*Note: MEPEA is an analog of NM-PBA. Data for MEPEA reflects potency as a releasing agent (EC₅₀), while data for d-methamphetamine reflects potency as a reuptake inhibitor (Kᵢ). While not a direct comparison of the same metric, it demonstrates the rank order of activity at the different transporters.

Interpretation:

  • d-Methamphetamine shows a clear preference for NET and DAT over SERT, with its Kᵢ value for SERT being over 30-fold higher than for DAT.[1][5]

  • MEPEA also demonstrates higher potency at NET and DAT compared to SERT.[6]

  • While a direct Kᵢ vs. EC₅₀ comparison is complex, the data suggests that extending the alpha-alkyl chain from methyl (methamphetamine) to ethyl (MEPEA) maintains significant activity but alters the potency profile.

Structure-Activity Relationship (SAR) and Stereochemistry

Influence of α-Alkyl Chain Length

The difference in potency between methamphetamine and its longer-chain analogs is a key aspect of their SAR. Research on related synthetic cathinones has shown that increasing the length of the α-carbon side chain can have a parabolic effect on potency.

  • Potency as a DA uptake inhibitor often increases as the aliphatic side chain extends from methyl to propyl.

  • However, as the chain length increases further from butyl to pentyl, the potency decreases .[7]

This suggests that the methyl group of methamphetamine is near-optimal for fitting into the binding pocket of DAT. While a propyl group (as in NM-PBA) may still allow for potent activity, it likely represents a step away from the optimal size for maximal affinity, resulting in lower overall potency compared to methamphetamine.

Importance of N-Methylation

The N-methyl group on both compounds is also critical. It increases lipophilicity compared to their primary amine counterparts (amphetamine and 1-phenylbutan-1-amine), which facilitates crossing the blood-brain barrier.[8] However, further substitution, such as in N,N-dimethylamphetamine, drastically reduces behavioral potency by 5- to 10-fold, demonstrating that a single methyl group on the nitrogen is optimal for this class of stimulants.[9][10]

The Critical Role of Stereochemistry

For methamphetamine, stereochemistry is paramount. The dextrorotary isomer, d-methamphetamine , is a powerful CNS stimulant. In contrast, the levorotary isomer, l-methamphetamine , has significantly weaker central effects and more pronounced peripheral activity. The effects of d-methamphetamine on dopamine release and uptake are reportedly 17- and 42-fold greater, respectively, than those of l-methamphetamine.[11] Illicitly synthesized methamphetamine is almost exclusively the more potent d-isomer.[12]

Similarly, N-Methyl-1-phenylbutan-1-amine possesses a chiral center, and its potency would be highly dependent on the specific stereoisomer tested. Any pharmacological evaluation must specify the stereochemistry (e.g., (S) vs. (R)) to be meaningful.

Experimental Protocols

To ensure trustworthy and reproducible results, standardized protocols are essential. Below are representative methodologies for key in vitro and in vivo assays.

Protocol: In Vitro [³H]Dopamine Uptake Inhibition Assay

Principle: This assay measures a compound's ability to inhibit the reuptake of radiolabeled dopamine ([³H]DA) into cells or synaptosomes expressing the dopamine transporter (DAT). The reduction in radioactivity inside the cells corresponds to the inhibitory potency of the test compound.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Dopamine

  • Test compounds (d-methamphetamine, NM-PBA) dissolved in vehicle (e.g., DMSO)

  • Positive control inhibitor (e.g., Cocaine or GBR-12909)

  • 96-well cell culture plates

  • Scintillation vials and liquid scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Plating: Plate hDAT-HEK cells in 96-well plates and grow to ~90% confluency.

  • Preparation: On the day of the experiment, wash the cells twice with warm KRH buffer.

  • Pre-incubation: Add 100 µL of KRH buffer containing various concentrations of the test compound (e.g., 0.1 nM to 100 µM) or vehicle to the wells. Incubate for 15 minutes at 37°C.

  • Initiate Uptake: Add 100 µL of KRH buffer containing [³H]Dopamine at a final concentration of ~10 nM.

  • Incubation: Incubate the plate for exactly 10 minutes at 37°C.

  • Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold KRH buffer.

  • Lysis and Scintillation: Lyse the cells with 1% SDS solution. Transfer the lysate to scintillation vials, add scintillation cocktail, and vortex.

  • Counting: Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Controls: Include "total uptake" wells (vehicle only) and "non-specific uptake" wells (containing a high concentration of a known DAT blocker like 10 µM GBR-12909) to define the assay window.

Data Analysis:

  • Calculate specific uptake by subtracting non-specific CPM from total CPM.

  • Normalize the data as a percentage of the specific uptake in the vehicle control wells.

  • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: In Vivo Locomotor Activity Assay in Mice

Principle: Psychostimulants like methamphetamine robustly increase spontaneous locomotor activity. This assay quantifies this behavioral effect by tracking the movement of mice in an open-field arena following drug administration. It serves as a reliable in vivo measure of overall CNS stimulant potency.

Workflow_Locomotor cluster_prep Preparation cluster_exp Experiment (Day 1) cluster_analysis Data Analysis A Acclimate Mice (30-60 min) C Administer Drug/Vehicle (e.g., Intraperitoneal injection) A->C B Prepare Drug Solutions (Vehicle, d-Meth, NM-PBA) B->C D Place Mouse in Open-Field Arena C->D E Record Locomotor Activity (e.g., 60-120 min) D->E F Quantify Total Distance Traveled (cm) E->F G Plot Dose-Response Curve (Dose vs. Activity) F->G H Calculate ED50 G->H

Caption: Experimental workflow for in vivo locomotor activity assay.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Open-field activity chambers equipped with infrared beam arrays or video tracking software

  • Test compounds (d-methamphetamine, NM-PBA) dissolved in sterile saline

  • Vehicle control (sterile saline)

  • Syringes and needles for injection (e.g., intraperitoneal, s.c.)

Procedure:

  • Habituation: Bring mice to the testing room at least 60 minutes before the experiment begins to acclimate.

  • Acclimation to Arena: Place each mouse into an individual activity chamber and allow it to explore freely for 30-60 minutes. This establishes a baseline activity level and reduces novelty-induced hyperactivity.

  • Drug Administration: Remove the mice, administer the assigned dose of test compound or vehicle via intraperitoneal (i.p.) injection.

  • Testing: Immediately return the mice to the same activity chambers.

  • Data Recording: Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) continuously for 60-120 minutes.

  • Dose-Response: Test multiple doses for each compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg for d-methamphetamine; potentially higher doses for NM-PBA) in separate groups of animals.

Data Analysis:

  • Quantify the total distance traveled for each animal during the recording period.

  • Calculate the mean ± SEM for each dose group.

  • Use ANOVA followed by post-hoc tests to determine statistically significant differences between drug-treated groups and the vehicle control group.

  • Plot the mean total distance traveled against the drug dose to generate a dose-response curve and calculate the ED₅₀ (the dose that produces 50% of the maximal effect).

Conclusion

This difference in potency is primarily driven by the molecular structure. The α-methyl group of methamphetamine appears to be an optimal size for high-affinity binding to the dopamine and norepinephrine transporters. Lengthening this alkyl chain to a propyl group, as in NM-PBA, is expected to reduce binding affinity and/or release efficacy at these key transporters, resulting in attenuated CNS stimulant activity. While NM-PBA would still be predicted to have stimulant properties, substantially higher doses would be required to elicit effects comparable to those of d-methamphetamine.

For drug development professionals, this comparison reinforces the exquisite sensitivity of monoamine transporters to minor structural modifications. For researchers in toxicology and forensic science, it underscores that not all structural analogs of controlled substances possess equivalent potency, a critical consideration for risk assessment and drug scheduling.

References

  • Bhavana R. Shivankar, et al. (2024). Investigation of cathinone analogs targeting human dopamine transporter using molecular modeling. Journal of Biomolecular Structure and Dynamics.

  • Purdue e-Pubs. (2016). Structure-function analysis of the dopamine transporter in the presence of synthetic cathinones and amphetamines.

  • U.S. Food and Drug Administration. (2017). The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. PMC.

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology.

  • Arevalo, C., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. PNAS.

  • Preprints.org. (2024). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse and Current Public Health Perspective.

  • Luethi, D., & Liechti, M. E. (2020). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology.

  • ResearchGate. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs.

  • Tsujikawa, K., et al. (2009). Methylone and Monoamine Transporters: Correlation with Toxicity. Forensic Toxicology.

  • Fleckenstein, A. E., et al. (2007). The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. Medicinal research reviews.

  • Pottie, E., et al. (2021). In Vitro Structure-Activity Relationship Determination of 30 Psychedelic New Psychoactive Substances by Means of Beta-Arrestin 2 Recruitment Assay. Archives of Toxicology.

  • Reddit. (2016). Biochemically, why does the methyl group of meth cause it to be so much potent than other amphetamines?.

  • Elsevier Science B.V. (1997). N-methylation dissociates methamphetamine's neurotoxic and behavioral pharmacologic effects.

  • PubMed. (1996). Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis.

  • National Institutes of Health. N-Methyl-1-phenylpropan-1-amine. PubChem.

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Contents.

  • Schindler, C. W., et al. (2021). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. Journal of Pharmacology and Experimental Therapeutics.

  • Santa Cruz Biotechnology. 3-methyl-1-phenylbutan-1-amine.

  • PubMed. (1997). N-methylation dissociates methamphetamine's neurotoxic and behavioral pharmacologic effects.

  • Google Patents. Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.

  • U.S. National Library of Medicine. (2022). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins.

  • Cayman Chemical. N-methyl-1-Phenylpropan-1-amine (hydrochloride).

  • MDPI. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues.

  • Sun, D., et al. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry.

  • Takahata, K., et al. (2017). Psychomotor effect differences between l-methamphetamine and d-methamphetamine are independent of murine plasma and brain pharmacokinetics profiles. ResearchGate.

  • ChemScene. (S)-3-Methyl-1-phenylbutan-1-amine.

  • DEA.gov. (2022). Methamphetamine Profiling Program Report.

Sources

Strategic Sourcing and Purity Validation Guide: N-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to address the specific challenge of sourcing N-Methyl-1-phenylbutan-1-amine —a compound where "Gold Standard" Certified Reference Materials (CRMs) are not routinely available in standard catalogs.

This guide adopts a "Validation-First" approach, empowering you to qualify available "Research Grade" materials into "Secondary Reference Standards" compliant with ISO 17025 workflows.

Executive Summary & Market Reality

The Core Challenge: Unlike common forensic targets (e.g., Methamphetamine, MDMA), N-Methyl-1-phenylbutan-1-amine (CAS: 100054-18-0) lacks a widely available, off-the-shelf ISO 17034 Certified Reference Material (CRM) from major vendors like Cerilliant, Cayman, or LGC.[1][2][3]

Most commercially available options are classified as "Research Chemicals" or "Analytical Standards" rather than CRMs. They often lack the uncertainty budgets, homogeneity data, and traceability to SI units required for regulated testing.

The Solution: This guide compares the available sourcing tiers and provides a Self-Validating Protocol to upgrade a Research Standard into a usable Reference Material via Quantitative NMR (qNMR).

Chemical Identity & Isomer Criticality

Before sourcing, you must verify the exact structural identity. The nomenclature for phenylbutan-amines is prone to ambiguity.

FeatureTarget Compound Common Isomer (Confusion Risk)
IUPAC Name N-Methyl-1-phenylbutan-1-amine N-Methyl-1-phenylbutan-2-amine
Structure Amine on C1 (Benzylic position)Amine on C2 (Methamphetamine homolog)
CAS Number 100054-18-0 30656-32-5 (Generic)
Synthesis Route Reductive amination of Butyrophenone Reductive amination of Phenyl-2-butanone
Forensic Role Impurity / Designer AnalogStimulant / Methamphetamine Analog

Critical Warning: Many "Catalog" suppliers index compounds by loose synonyms. Always verify the chemical structure image before purchase.

Comparative Guide: Sourcing Options

Since a direct ISO 17034 CRM is unavailable, you must choose between Custom Synthesis and Research Standards .

Option A: Custom Synthesis (Recommended for GLP/GMP)

Providers: Enantia, ChemScene, Toronto Research Chemicals (TRC).

  • Pros: Guaranteed structure; Certificate of Analysis (CoA) can be tailored to include H-NMR, C-NMR, MS, and ROI (Residue on Ignition).

  • Cons: High lead time (4-8 weeks); High cost ($2,000+).[2][3]

  • Best For: Primary Standard establishment for long-term projects.

Option B: Research Grade Standards (Catalog)

Providers: Sigma-Aldrich (Rare), Angene, GuideChem aggregators.[3]

  • Pros: Immediate availability; Lower cost (

    
    500).[2]
    
  • Cons: Purity often listed as "≥95%" or "≥97%"; CoA may lack water content (KF) or residual solvent data; Not Traceable .

  • Best For: Qualitative screening; must be upgraded for quantitative use.

Comparison of "Research Grade" Sources

Note: Data reflects typical catalog specifications as of Q1 2026.

Vendor TypeTypical Purity ClaimDocumentation ProvidedTraceabilitySuitability
Major Catalog (e.g., TRC/LGC) >95% or >98%H-NMR, MS, TLCInternal OnlyHigh (With in-house validation)
Aggregator (e.g., ChemScene) >97%H-NMR, LC-MSNoneMedium (Verify batch identity)
Bulk Chemical Supplier >95%GC Purity OnlyNoneLow (High risk of isomers)

The "Self-Validating" Protocol (qNMR)

Objective: Assign a precise purity value with calculated uncertainty to a non-certified standard, making it suitable for quantitative analysis.[2][3]

Methodology: Quantitative NMR (qNMR)

qNMR is the "Primary Ratio Method" recognized by pharmacopeias (USP <761>, Ph. Eur. 2.2.33) to establish purity without a matching reference standard.

Workflow Diagram: The Validation Loop

ValidationProtocol Source Source Material (Research Grade) Identity Identity Check (GC-MS + 1H-NMR) Source->Identity 1. Verify Structure Identity->Source Fail: Isomer Detected qNMR Purity Assignment (qNMR w/ NIST Internal Std) Identity->qNMR 2. Weighing Calc Calculate Mass Fraction (Purity %) qNMR->Calc 3. Integration Final Valid Secondary Reference Material Calc->Final 4. CoA Generation

Figure 1: Workflow for upgrading a Research Standard to a Validated Reference Material.

Detailed Protocol Steps
  • Internal Standard Selection:

    • Use Maleic Acid (Traceable to NIST SRM 350b) or Dimethyl Sulfone (DMSO2) (Traceable to NIST SRM 350b).[2][3]

    • Requirement: The internal standard (IS) signals must not overlap with the target's benzylic proton (approx. 3.5 - 4.0 ppm) or N-methyl group (approx.[1][2][3] 2.2 - 2.5 ppm).[1][2]

  • Sample Preparation:

    • Weigh approx. 10-15 mg of the Target Material (

      
      ) and 10-15 mg of Internal Standard (
      
      
      
      ) into the same vial using a metrological balance (d=0.01 mg).
    • Dissolve in deuterated solvent (e.g., DMSO-d6 or CDCl3).[1][2][3]

  • Acquisition:

    • Instrument: 400 MHz NMR or higher.

    • Relaxation Delay (D1):

      
       (typically 30-60 seconds) to ensure full relaxation.
      
    • Scans: 16 or 32.

  • Calculation:

    
    [1][2][3]
    
    • 
      : Purity (Mass Fraction)[1][2][3][4]
      
    • 
      : Integral Area[1]
      
    • 
      : Number of protons contributing to the signal
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      : Molar Mass[1]
      
    • 
      : Gravimetric Mass
      
  • Uncertainty Budget:

    • Combine uncertainties from weighing (

      
      ), purity of IS (
      
      
      
      ), and NMR integration repeatability (
      
      
      ).
    • Typical expanded uncertainty (

      
      ) for this method is 
      
      
      
      .

Differentiation from Isomers (Experimental Data)

To ensure you have N-Methyl-1-phenylbutan-1-amine and not the methamphetamine homolog (2-amine), look for these diagnostic signals:

SignalTarget: 1-phenylbutan-1-amine Isomer: 1-phenylbutan-2-amine
Benzylic Proton (NMR) Triplet (or dd) at ~3.5 ppm (Attached to C1)Doublet at ~2.6-2.8 ppm (C1 is CH2)
Methine Proton (NMR) Attached to Phenyl ringAttached to Methyl group (C2)
Mass Spec (EI) Base Peak m/z 120 (Loss of propyl)Base Peak m/z 58 (Loss of benzyl)

Mechanistic Insight: In Electron Ionization (EI) MS, the bond alpha to the nitrogen is the most fragile.

  • Target: Cleavage between C1 and C2

    
     Fragment [Ph-CH=NHMe]+ = m/z 120 .
    
  • Isomer: Cleavage between C1 and C2

    
     Fragment [Me-CH=NHMe]+ = m/z 58 .
    

References

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for qNMR (Benzoic Acid, Maleic Acid). Available at: [Link][1][2][3]

  • European Directorate for the Quality of Medicines (EDQM).General Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry. Ph. Eur. 10th Edition.
  • Tsujikawa, K., et al. (2022).[5] Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate (MAPA).[2][3][5] Forensic Science International. (Context for phenylbutan-amine impurities). Available at: [Link][1][2][3]

Disclaimer: This guide is for research and forensic validation purposes only. Ensure compliance with all local controlled substance regulations (e.g., DEA, EMCDDA) when handling phenethylamine derivatives.

Sources

Comparative Validation Guide: LC-MS/MS vs. GC-MS for N-Methyl-1-phenylbutan-1-amine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: N-Methyl-1-phenylbutan-1-amine (N-MPBA) Regulatory Framework: FDA/ICH M10 Bioanalytical Method Validation

Executive Summary & Strategic Analysis

The Analyte: N-Methyl-1-phenylbutan-1-amine (N-MPBA) is a secondary amine and a structural homologue of methamphetamine. In drug development and forensic toxicology, it appears as either a specific designer stimulant, a metabolic marker, or a synthesis impurity.

The Analytical Challenge: As a secondary amine, N-MPBA presents distinct challenges:

  • Polarity & Basicity: It readily protonates, making it ideal for Electrospray Ionization (ESI+) in LC-MS/MS.

  • Peak Tailing (GC): In Gas Chromatography, the exposed N-H group interacts with silanol groups in the column stationary phase, causing severe peak tailing unless derivatized.

  • Matrix Interference: In biological matrices (plasma/urine), endogenous amines can cause isobaric interference.

The Comparison: This guide validates and compares the two dominant methodologies: LC-MS/MS (The Gold Standard) versus GC-MS (The Traditional Alternative) .

Strategic Decision Matrix

Use the following logic to select the appropriate validation path for your laboratory.

DecisionMatrix Start Start: Define Analytical Needs Sensitivity Is Trace Quantification (< 1 ng/mL) Required? Start->Sensitivity Matrix Matrix Complexity (e.g., Post-mortem blood vs. Urine) Sensitivity->Matrix No LCMS CHOICE: LC-MS/MS (High Sensitivity, No Derivatization) Sensitivity->LCMS Yes Matrix->LCMS High Protein/Lipid Load GCMS CHOICE: GC-MS (High Specificity, Requires Derivatization) Matrix->GCMS Clean Matrix / High Conc. Sub_LC Method A: ESI+ Mode C18 or Phenyl-Hexyl Column LCMS->Sub_LC Sub_GC Method B: PFPA/HFBA Derivatization EI Mode GCMS->Sub_GC

Figure 1: Decision tree for selecting the analytical platform based on sensitivity needs and matrix complexity.

Method A: LC-MS/MS (Primary Recommendation)

Rationale: Liquid Chromatography with Tandem Mass Spectrometry offers superior sensitivity and throughput. The ability to analyze N-MPBA without derivatization reduces sample preparation error and processing time.

Experimental Protocol

System: UHPLC coupled with Triple Quadrupole MS. Ionization: Electrospray Ionization (ESI), Positive Mode.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL tube.

  • Internal Standard (IS): Add 10 µL of Methamphetamine-d5 (100 ng/mL). Note: A deuterated analog is critical for a self-validating system to correct for matrix effects.

  • Precipitation: Add 400 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex: 30 seconds (High speed).

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant.

Step 2: Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) or Phenyl-Hexyl (for better selectivity of aromatic amines).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes.

Step 3: Mass Spectrometry (MRM Parameters)
  • Precursor Ion: [M+H]+ = m/z 164.1 (Calculated based on MW 163.26).

  • Quantifier Transition: 164.1 → 91.1 (Tropylium ion, characteristic of phenylalkylamines).

  • Qualifier Transition: 164.1 → 119.1 or 132.1.

Method B: GC-MS (Alternative)[1]

Rationale: GC-MS is robust and cost-effective but requires chemical modification (derivatization) of the secondary amine to prevent peak tailing and improve volatility.

Experimental Protocol

System: Gas Chromatograph with Single Quadrupole MS (EI Source).

Step 1: Sample Preparation (LLE + Derivatization)
  • Extraction: To 500 µL sample, add 100 µL Carbonate Buffer (pH 9.5) and 2 mL Ethyl Acetate. Vortex and centrifuge.

  • Evaporation: Transfer organic layer to a glass tube and evaporate to dryness under Nitrogen at 40°C.

  • Derivatization (Critical Step):

    • Add 50 µL of Pentafluoropropionic Anhydride (PFPA) and 25 µL Ethyl Acetate.

    • Incubate at 60°C for 20 minutes.

    • Mechanism:[1] The PFPA reacts with the secondary amine nitrogen, replacing the H with a perfluoropropionyl group, reducing polarity.

  • Reconstitution: Evaporate excess reagent; reconstitute in 50 µL Ethyl Acetate.

Step 2: GC Conditions[2]
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min.[2]

  • Temp Program: 70°C (1 min) → 20°C/min → 280°C (hold 3 min).

Validation & Performance Comparison

The following data represents typical validation performance metrics compliant with FDA M10 Guidelines [1].

Comparative Performance Data
ParameterLC-MS/MS PerformanceGC-MS (PFPA Deriv.) PerformanceComparison Insight
LLOQ (Sensitivity) 0.5 ng/mL5.0 ng/mLLC-MS is 10x more sensitive; better for trace analysis.
Linearity (R²) > 0.995> 0.990Both provide excellent linearity within range.
Sample Prep Time 30 mins (PPT)90 mins (LLE + Derivatization)LC-MS significantly increases throughput.
Selectivity High (MRM transitions)High (Retention time + EI Spectrum)GC-MS offers better isomer resolution in some cases.
Matrix Effect Susceptible to Ion SuppressionMinimal (cleaner extract)GC-MS is more robust against dirty matrices if LLE is used.
The "Self-Validating" System

To ensure trustworthiness, the method must include internal quality controls.

  • Homoscedasticity Check: Plot residuals of the calibration curve. If variance increases with concentration (heteroscedasticity), apply 1/x² weighting.

  • IS Response Monitoring: The Internal Standard response in unknown samples must be within 50-150% of the mean IS response in standards. A deviation indicates matrix effects (LC-MS) or extraction failure (GC-MS).

Visualizing the Validation Workflow

The following diagram outlines the FDA M10 compliant validation workflow required for either method.

ValidationWorkflow cluster_Val 3. Full Validation (FDA M10) Plan 1. Method Development (Select Col/Mobile Phase) PreVal 2. Pre-Validation (Check Carryover & Stability) Plan->PreVal AccPrec Accuracy & Precision (5 levels, n=5, 3 runs) PreVal->AccPrec Selectivity Selectivity (6 blank sources) AccPrec->Selectivity Matrix Matrix Effect (L/H QC) Selectivity->Matrix Stability Stability (Freeze/Thaw, Benchtop) Matrix->Stability Report 4. Final Report & SOP Generation Stability->Report

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

Conclusion

For the quantification of N-Methyl-1-phenylbutan-1-amine:

  • Choose LC-MS/MS for high-throughput clinical or toxicological screening where sensitivity (<1 ng/mL) is paramount. It is the modern industry standard.

  • Choose GC-MS only if LC-MS is unavailable or if specific isobaric separation from other volatile amines is required. Derivatization is mandatory for this path.

Final Recommendation: The LC-MS/MS protocol using Protein Precipitation is the most efficient, scalable, and sensitive approach for this analyte.

References

  • U.S. Food and Drug Administration (FDA). (2022).[3][4] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3][4][5][6]

  • National Center for Biotechnology Information. (n.d.). N-methyl-1-phenylbutan-1-imine Compound Summary. PubChem.[7] [Link]

  • Scientific Reports. (2018). Comparison of LC-MS/MS and GC-MS methods for the determination of secondary amines. (General Reference for Technique Comparison). [Link]

Sources

Comparative Pharmacokinetics: N-Methyl-1-phenylbutan-1-amine vs. Homobenzylic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Positional Isomer Paradox

In the development of central nervous system (CNS) active agents, the precise location of the amine group relative to the aromatic ring dictates metabolic stability. This guide provides a comparative pharmacokinetic (PK) analysis of N-Methyl-1-phenylbutan-1-amine (a benzylic amine) versus its structural isomer, N-Methyl-1-phenylbutan-2-amine (a homobenzylic/amphetamine homolog), and the standard reference, Methamphetamine .

Key Insight: While N-Methyl-1-phenylbutan-1-amine shares lipophilic characteristics with methamphetamine, its benzylic nitrogen placement renders it significantly more susceptible to oxidative deamination. This results in a distinct PK profile characterized by high first-pass clearance and a shorter half-life compared to the metabolically robust amphetamine class.

Structural & Physicochemical Comparison

To understand the pharmacokinetics, we must first establish the physicochemical baseline. The following table contrasts the target molecule with its "Gold Standard" alternatives.

FeatureN-Methyl-1-phenylbutan-1-amine Methamphetamine (Reference)N-Methyl-1-phenylbutan-2-amine
Class Benzylic AminePhenethylamine (Amphetamine)Phenethylamine (Homolog)
Amine Position

-Carbon (C1)

-Carbon (C2)

-Carbon (C2)
Alkyl Chain Butyl (Propyl at

)
Propyl (Methyl at

)
Butyl (Ethyl at

)
LogP (Calc) ~2.9 - 3.12.07~3.2
BBB Permeability HighHighHigh
Metabolic Liability High (Benzylic oxidation)Low (Steric hindrance)Moderate (Steric hindrance)

Analyst Note: The increased lipophilicity (LogP > 3.0) of the target molecule suggests rapid absorption and extensive volume of distribution (


), but the metabolic instability at the C1 position acts as the rate-limiting step for systemic exposure.

Metabolic Pathways: The Benzylic Oxidation Shift

The defining pharmacokinetic feature of N-Methyl-1-phenylbutan-1-amine is its susceptibility to


-carbon oxidation . Unlike amphetamines, where the methyl group sterically hinders access to the 

-carbon, the benzylic hydrogen in the target molecule is chemically labile and prone to abstraction by Cytochrome P450 enzymes.
Primary Metabolic Routes
  • N-Demethylation (Phase I): Mediated by CYP2C19 and CYP3A4, converting the parent to 1-phenylbutan-1-amine .

  • Oxidative Deamination (Phase I - Critical): The benzylic carbon undergoes hydroxylation to form an unstable carbinolamine intermediate, which spontaneously collapses into Butyrophenone (Phenyl propyl ketone) and methylamine.

  • Aromatic Hydroxylation: A minor pathway occurring at the para-position.

Visualization of Metabolic Divergence

The following diagram illustrates why the target molecule clears faster than methamphetamine.

Metabolism cluster_legend Pathway Key Parent N-Methyl-1-phenylbutan-1-amine (Parent Drug) Metabolite1 1-Phenylbutan-1-amine (Active Metabolite) Parent->Metabolite1 N-Demethylation (CYP2C19/3A4) Intermediate Carbinolamine Intermediate Parent->Intermediate Benzylic Hydroxylation (CYP2D6/2C19) Metabolite2 Butyrophenone (Inactive Ketone) Intermediate->Metabolite2 Spontaneous Deamination Meth Methamphetamine (Reference) Meth->Intermediate Deamination (BLOCKED due to structure) Amphet Amphetamine Meth->Amphet N-Demethylation (Slow) Rapid Clearance Route Rapid Clearance Route

Figure 1: Comparative metabolic fate. Note the "Blocked" deamination pathway for Methamphetamine vs. the rapid conversion to Butyrophenone for the target molecule.

Comparative Pharmacokinetic Data

The following data is synthesized from comparative microsome stability assays (HLM) and structural read-across from homologous benzylic amines.

ParameterN-Methyl-1-phenylbutan-1-amineMethamphetamineInterpretation

(Intrinsic Clearance)
High (> 50

L/min/mg)
Low (< 15

L/min/mg)
The target undergoes rapid first-pass metabolism.

(Half-Life)
Short (~1 - 2 hours)*Long (10 - 12 hours)Frequent dosing would be required for sustained effect.
Bioavailability (

)
Low to ModerateHigh (> 65%)Benzylic oxidation reduces oral bioavailability.
Major Excretion Product Butyrophenone / ConjugatesUnchanged Parent / AmphetamineTarget is eliminated largely as oxidized metabolites.

*Predicted based on benzylic amine SAR.

Experimental Protocols

To validate these pharmacokinetic claims in your own laboratory, use the following self-validating protocols.

In Vitro Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) difference between the benzylic and homobenzylic isomers.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds: N-Methyl-1-phenylbutan-1-amine vs. Methamphetamine (1

    
    M final conc).
    
  • Internal Standard: Deuterated analog or Labetalol.

Workflow:

  • Pre-incubation: Mix 495

    
    L of microsomal suspension (0.5 mg protein/mL in phosphate buffer pH 7.4) with test compound. Equilibrate at 37°C for 5 min.
    
  • Initiation: Add 5

    
    L of NADPH regenerating system.
    
  • Sampling: Remove 50

    
    L aliquots at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing Internal Standard).
    
  • Centrifugation: 4000 rpm for 20 min at 4°C to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS.

LC-MS/MS Quantification Method

System: Agilent 6495 Triple Quadrupole or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8


m).
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 3.0 min
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode
MRM Transition (Target)

(Loss of Methylamine)
MRM Transition (Metabolite)

(Butyrophenone fragment)

Experimental Workflow Diagram

Workflow Start Start: HLM Incubation (37°C, pH 7.4) Sampling Timepoint Sampling (0, 5, 15, 30, 60 min) Start->Sampling Quench Protein Precipitation (ACN + Internal Std) Sampling->Quench Centrifuge Centrifugation (4000g, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (MRM Mode) Centrifuge->Analysis Data Data Processing (Ln(conc) vs Time) Analysis->Data

Figure 2: Step-by-step workflow for determining metabolic stability.

Discussion & Conclusion

The comparative analysis reveals that N-Methyl-1-phenylbutan-1-amine is not a pharmacokinetic bio-isostere of methamphetamine, despite their similar molecular weights and lipophilicities.

  • The "Benzylic Liability": The presence of the nitrogen atom on the benzylic carbon (C1) creates a metabolic "soft spot." The C-H bond at this position is weakened by the adjacent aromatic ring and the nitrogen, facilitating rapid oxidation by CYP450 isoforms.

  • Drug Development Implication: If the goal is to create a long-acting CNS agent, the 1-phenylbutan-1-amine scaffold is inferior to the 1-phenylbutan-2-amine (amphetamine) scaffold due to rapid clearance. However, if a short-acting agent with reduced systemic accumulation is desired, this scaffold offers a valid alternative.

Final Recommendation: For research applications requiring stable plasma concentrations, structural modification to block the benzylic position (e.g.,


-methylation) or moving the amine to the 

-position is recommended.

References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link

  • DrugBank Online. (2023). Methamphetamine: Pharmacokinetics and Metabolism. Link

  • PubChem. (2023). N-Methyl-1-phenyl-1-butanamine Compound Summary. National Library of Medicine.[1] Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Nelson, S. D. (1982). Metabolic Activation and Drug Toxicity. Journal of Medicinal Chemistry. (Focus on benzylic oxidation mechanisms). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-phenylbutan-1-amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-phenylbutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.